4-Cyano-4-methylpentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyano-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,5-8)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQJKRHMHUFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-05-1 | |
| Record name | 4-cyano-4,4-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-Cyano-4-methylpentanoic Acid (CAS 27579-05-1)
The following technical guide provides an in-depth analysis of 4-Cyano-4-methylpentanoic acid (CAS 27579-05-1) , a critical functional intermediate in controlled radical polymerization (RAFT) and a structural scaffold for gem-dimethyl GABA analogs.[1]
Functional Utility in Controlled Polymerization & Pharmaceutical Synthesis [1]
Executive Summary
This compound (CMPA) is a heterofunctional carboxylic acid primarily utilized as the "R-group" source in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization agents (e.g., CTPPA).[1][2] Its unique structure—featuring a tertiary cyano-substituted carbon and a free carboxylic acid—makes it an ideal radical leaving group that can re-initiate polymerization while providing a functional handle for bioconjugation.[1]
Beyond polymer chemistry, CMPA serves as a synthetic precursor for gem-dimethyl GABA analogs , a class of compounds investigated for their potential neurological activity similar to Gabapentin and Pregabalin.[1] However, recent stability studies indicate a critical autocatalytic hydrolysis pathway that researchers must control to ensure reagent purity.[1]
Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 27579-05-1 |
| IUPAC Name | This compound |
| Synonyms | 4-Cyano-4-methylvaleric acid; CMPA; ACVA-monomer |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent), Chloroform |
| Melting Point | 68–72 °C (Typical) |
| pKa | ~4.8 (Carboxylic acid) |
| Stability Warning | Susceptible to intramolecular catalysis (Nitrile → Amide) |
Synthetic Utility & Mechanism
Role in RAFT Polymerization
In RAFT polymerization, CMPA is the structural fragment responsible for re-initiating polymer chains.[1] When used in Chain Transfer Agents (CTAs) like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid , the CMPA radical is released upon fragmentation.[1]
-
Mechanism: The tertiary carbon radical is stabilized by the cyano group, facilitating efficient fragmentation and re-initiation of methacrylic and acrylic monomers.[1]
-
End-Group Fidelity: The carboxylic acid group remains at the
-terminus of the polymer, allowing for subsequent conjugation to proteins or drug molecules via EDC/NHS chemistry.[1]
Precursor to GABA Analogs
CMPA contains a gem-dimethyl substituted carbon skeleton.[1] Reduction of the nitrile group yields 5-amino-4,4-dimethylpentanoic acid , a structural analog of
-
Reaction Pathway: CMPA
Gem-dimethyl GABA Analog.[1] -
Therapeutic Relevance: These analogs are explored for improved lipophilicity and blood-brain barrier penetration compared to native GABA.[1]
Synthesis Workflow (DOT Diagram)
The synthesis typically originates from Levulinic Acid , utilizing a Strecker-type reaction or via the decomposition of the azo-initiator ACVA.[1]
Figure 1: Synthesis and downstream application pathways of this compound.
Critical Stability Insight: Autocatalytic Hydrolysis
Recent studies have identified a critical instability in CMPA and its derivatives.[1] The proximity of the carboxylic acid to the nitrile group allows for intramolecular catalysis , converting the nitrile into a primary amide.[1][3]
-
Mechanism: The carboxylic acid protonates the nitrile nitrogen (or activates water), facilitating nucleophilic attack.[1]
-
Impact: The resulting amide (4-carbamoyl-4-methylpentanoic acid) does not function as a radical initiator or RAFT agent, leading to loss of molecular weight control (high dispersity,
).[1] -
Prevention: Store CMPA and related CTAs at -20°C and ensure strictly anhydrous conditions during storage.
Figure 2: Autocatalytic hydrolysis mechanism degrading CMPA functionality.[1]
Experimental Protocols
Purification of CMPA (Removal of Amide Impurity)
Since commercial samples often contain the amide impurity, purification is required before sensitive polymerizations.[1]
-
Dissolution: Dissolve crude CMPA (10 g) in Ethyl Acetate (100 mL).
-
Wash: Wash the organic phase with 0.1 M HCl (2 x 50 mL) to remove any trace basic impurities, followed by Brine (1 x 50 mL).
-
Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.
-
Recrystallization: Concentrate the filtrate to ~20 mL. Add n-Hexane dropwise until turbid.[1] Cool to 4°C overnight.[1]
-
Collection: Filter the white crystals and dry under high vacuum at room temperature.
-
Target Purity: >98% by ¹H NMR.[1]
-
Analytical Characterization (¹H NMR)
To validate the structure and check for hydrolysis:
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key Signals (CMPA):
-
Impurity Flag: Look for signals at
6.8–7.5 ppm (broad singlets), corresponding to Amide NH₂ protons if hydrolysis has occurred.[1]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic fumes (NOx, CN⁻).[1]
-
Storage: Hygroscopic . Store in a desiccator at -20°C.
-
PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.[1] Work in a fume hood during synthesis or thermal activation.[1]
References
-
Moad, G., & Rizzardo, E. (2021).[1][2][3] RAFT Polymerization: Methods, Synthesis and Applications. John Wiley & Sons.[1][2][4][3] [1]
-
Fuchs, et al. (2024).[1][2][3] "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control". ACS Macro Letters. [Link][1][3]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 87087691. [Link][1]
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- 4. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Technical-Guide-to-4-Cyano-4-methylpentanoic-acid-and-its-Dimeric-Analogue-ACVA
Abstract
In the landscape of polymer chemistry and advanced material science, precision in the selection of reagents is paramount. This guide provides an in-depth comparative analysis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely utilized water-soluble radical initiator, and its direct synthetic precursor, 4-Cyano-4-methylpentanoic acid. We will dissect their respective molecular structures, physicochemical properties, and spectroscopic signatures. The core of this paper is dedicated to elucidating the synthetic pathway from the monomeric acid to the dimeric azo compound and the subsequent thermal decomposition mechanism that makes ACVA a cornerstone for initiating polymerization. Through detailed protocols, mechanistic diagrams, and a review of their applications, particularly in the realm of drug delivery and polymer therapeutics, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Part 1: Molecular Architecture and Physicochemical Profile
A foundational understanding of this compound and ACVA begins with their distinct molecular structures. While related, their functionalities and applications diverge significantly due to their structural differences.
1.1. The Monomeric Precursor: this compound
This compound is a monofunctional carboxylic acid characterized by a pentanoic acid backbone with a nitrile (-C≡N) and a methyl (-CH₃) group attached to the fourth carbon. Its utility is primarily as a chemical intermediate, most notably in the synthesis of ACVA.
1.2. The Dimeric Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
ACVA, also known as 4,4'-Azobis(4-cyanopentanoic acid), is a symmetrical molecule formed by the dimerization of two 4-cyanovaleric acid radicals linked by an azo (-N=N-) group.[1] This central azo linkage is thermally labile and serves as the source of free radicals upon heating.[2] The presence of two carboxylic acid groups renders ACVA water-soluble, a critical property for its use in aqueous polymerization systems.[3][4]
The structural relationship is visualized below, where two molecules of the precursor conceptually combine to form the dimeric ACVA structure.
Caption: Synthetic relationship between the precursor and ACVA.
1.3. Comparative Physicochemical Properties
The differing structures impart distinct physicochemical properties, which are summarized below for ease of comparison.
| Property | This compound | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) |
| Molecular Formula | C₇H₁₁NO₂[5] | C₁₂H₁₆N₄O₄[4] |
| Molar Mass | 141.17 g/mol [5] | 280.28 g/mol [2] |
| Appearance | Not specified (typically a solid) | White crystalline powder[2] |
| Melting Point | Not readily available | 118-125 °C (decomposes)[4] |
| Solubility | Soluble in organic solvents | Soluble in water, DMSO, and Methanol[3][4] |
| Key Functional Groups | -COOH, -C≡N | Two -COOH, Two -C≡N, -N=N- |
1.4. Spectroscopic Characterization: A Tool for Verification
In any synthetic workflow, verification of reactants and products is a cornerstone of trustworthy science. FT-IR and NMR spectroscopy are indispensable tools for this purpose.[6]
-
¹H NMR Spectroscopy : The ¹H NMR spectrum of ACVA is expected to show characteristic peaks for the methyl protons and the methylene protons of the pentanoic acid backbone.[7][8] The absence of the carboxylic acid proton peak in deuterated solvent exchange experiments can confirm its presence.[9]
-
FT-IR Spectroscopy : The FT-IR spectrum of ACVA will exhibit a strong absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹, and a broad absorption for the carboxylic acid O-H stretch around 3000 cm⁻¹, along with the C=O stretch near 1710 cm⁻¹.
Part 2: Synthesis, Mechanism, and Experimental Protocols
The transformation of this compound into ACVA is a critical process that enables its function as a radical initiator. Understanding this synthesis and the subsequent decomposition is key to its effective application.
2.1. Synthesis of ACVA from this compound
The synthesis of ACVA typically involves the reaction of its precursor with a hydrazine source to form a hydrazo intermediate, which is then oxidized to yield the final azo compound.[10] This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
2.1.1. Detailed Experimental Protocol: Synthesis of ACVA
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Intermediate Formation : Dissolve this compound in a suitable solvent, such as aqueous sodium hydroxide. Cool the solution in an ice bath.
-
Hydrazine Addition : Slowly add a solution of hydrazine sulfate to the cooled reaction mixture via the dropping funnel.
-
Oxidation : After the formation of the hydrazo intermediate is complete (monitored by TLC or LC-MS), introduce an oxidizing agent, such as hydrogen peroxide or bromine water, to the reaction.
-
Isolation and Purification : The crude ACVA product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like methanol to obtain pure ACVA.[8]
-
Characterization : Confirm the identity and purity of the synthesized ACVA using NMR, FT-IR, and melting point analysis.
2.2. Mechanism of Action: Thermal Decomposition of ACVA
The utility of ACVA as a radical initiator stems from the thermal lability of the central azo bond.[2] Upon heating to approximately 70 °C, the C-N bonds adjacent to the azo group undergo homolytic cleavage, releasing a molecule of nitrogen gas (N₂) and generating two identical cyano-carboxylic radicals.[2][11]
This decomposition process is a first-order reaction and is the rate-determining step for the initiation of polymerization. The generated radicals are highly reactive and will proceed to attack monomer units, initiating the polymerization chain reaction. The decomposition has been shown to be a complex, multi-stage process.[12][13]
Caption: Thermal decomposition pathway of ACVA for radical generation.
Part 3: Applications in Research and Drug Development
The unique properties of ACVA, particularly its water solubility and functional carboxylic acid groups, have made it a valuable tool in various advanced applications.
3.1. ACVA in Polymer Synthesis for Drug Delivery
ACVA is extensively used as a free radical initiator in the synthesis of polymers for biomedical applications.[3][4] Its water solubility makes it ideal for emulsion and solution polymerization of hydrophilic monomers to create hydrogels and nanoparticles for drug delivery systems.[14][15][16]
The carboxylic acid moieties on the resulting polymer chains or nanoparticle surfaces are particularly advantageous. They provide sites for covalent conjugation of drugs, targeting ligands, or other biomolecules, enabling the creation of sophisticated and targeted drug delivery vehicles.[17]
3.2. Workflow for ACVA-Initiated Nanoparticle Synthesis
The following diagram illustrates a typical workflow for synthesizing drug-loaded polymer nanoparticles using ACVA.
Caption: Experimental workflow for drug-loaded nanoparticle synthesis using ACVA.
3.3. Role of this compound in Advanced Applications
While ACVA takes the spotlight in applications, its precursor, this compound, is a crucial starting material. Its structure can also be modified to create other functional molecules. For instance, the carboxylic acid group can be esterified to produce more hydrophobic derivatives, which can then be used to synthesize oil-soluble azo initiators.[9]
Conclusion
This compound and 4,4'-Azobis(4-cyanovaleric acid) represent a clear example of how a simple synthetic modification—dimerization via an azo linkage—can transform a chemical intermediate into a highly functional tool for polymer science. The water solubility and reactive handles of ACVA have cemented its role in the development of advanced materials for drug delivery and other biomedical applications. This guide has provided a comprehensive overview of their structures, properties, synthesis, and mechanisms, offering a solid foundation for researchers and developers working at the forefront of materials science and pharmaceutical research.
References
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Fisher Scientific. 4,4'-Azobis(4-cyanovaleric acid), 98%, cont. ca 18% water 25 g.
-
ChemicalBook. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0.
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Benchchem. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0.
-
Wikipedia. 4,4′-Azobis(4-cyanopentanoic acid).
-
ResearchGate. Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid) in aqueous media.
-
Nature. 4,4′-Azobis(4-cyanovaleric acid) used as a water-soluble radical generator.
-
ResearchGate. Thermal analysis and pyrolysis products analysis of 4,4′-azobis (4-cyanovaleric acid) by using thermal analysis methods and combination technology.
-
FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206).
-
Alkali Scientific. 4-Methylpentanoic Acid | Spectrum Chemical®.
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ResearchGate. ¹H NMR spectra for synthesis of SABC: (a) ACVA.
-
PubChem. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938.
-
ResearchGate. Supporting information Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid).
-
National Institutes of Health. Polymers for Drug Delivery Systems.
-
ResearchGate. Thermal decomposition of ACVA and radical formation.
-
MDPI. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances.
-
PubChem. 4-Cyano-3-hydroxy-4-methylpentanoic acid | C7H11NO3 | CID 22723509.
-
ResearchGate. The 1 H NMR spectrum of the hydrophobic initiator ACVA12 in CDCl 3.
-
YouTube. How Are Advanced Polymers Used For Drug Delivery? - Chemistry For Everyone.
-
Chemsrc. 4-Methylpentanoic acid | CAS#:646-07-1.
-
SpectraBase. Butanoic acid, 4-cyano-, methyl ester.
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Guidechem. 2-cyano-4-methylpentanoic acid 18283-41-5 wiki.
-
ResearchGate. Acrylamide-based hydrogel drug delivery systems: Release of Acyclovir from MgO nanocomposite hydrogel.
-
Thermo Fisher Scientific. Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
-
ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
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American Chemical Society. Unlocking Thermal Flexibility in Ni-Based Fluorinated Square-Pillared MOFs: Insights into Pore Transitions and Node-Linker Dynam.
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The Royal Society of Chemistry. Supplementary Information.
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Sigma-Aldrich. 4-Methylpentanoic acid Isocaproic acid.
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Difference between 4-Cyano-4-methylpentanoic acid and 2-cyano isomer
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4-Cyano-4-methylpentanoic acid and its isomer 2-Cyano-4-methylpentanoic acid .[1]
While these two molecules share the same molecular formula (
Structural Identity & Molecular Architecture
The defining difference lies in the regiochemistry of the cyano (-CN) group relative to the carboxylic acid (-COOH) and the branching of the alkyl chain.[1]
Comparative Data Table
| Feature | This compound | 2-Cyano-4-methylpentanoic acid |
| CAS Number | 27579-05-1 | 18283-41-5 |
| Common Context | Polymer Chemistry (RAFT Agents) | Pharmaceutical Synthesis (Pregabalin) |
| Structure Type | ||
| Cyano Environment | Tertiary (Quaternary Carbon) | Secondary (Tertiary Carbon) |
| Chirality | Achiral (Symmetry at C4) | Chiral (Stereocenter at C2) |
| Acid Dissociation | Typical Carboxylic Acid (pKa ~4.[1]8) | Enhanced Acidity ( |
| Stability Issue | Intramolecular Hydrolysis (Autocatalysis) | Decarboxylation (Thermal Instability) |
Structural Visualization
Figure 1: Structural comparison highlighting the steric environment of the nitrile group.[1] Target A possesses a gem-dimethyl quaternary center, while Target B features an acidic alpha-proton.[1]
Synthetic Pathways & Origin
The synthesis of these isomers dictates their impurity profiles and industrial availability.[1]
Synthesis of 2-Cyano-4-methylpentanoic acid (Pregabalin Route)
This isomer is synthesized via a Knoevenagel condensation followed by reduction.[1] It is the structural scaffold that provides the "isobutyl" backbone of Pregabalin (Lyrica).[1]
-
Condensation: Isobutyraldehyde reacts with Ethyl Cyanoacetate (catalyzed by piperidine/acetic acid) to form the
-unsaturated ester.[1] -
Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction yields the saturated 2-cyano ester.[1]
-
Hydrolysis: Careful hydrolysis yields the free acid, 2-Cyano-4-methylpentanoic acid .[1]
Synthesis of this compound (Radical Route)
This isomer is typically derived from the decomposition of azo-initiators, specifically 4,4'-Azobis(4-cyanovaleric acid) (ACPA) .[1]
-
Precursor Decomposition: Thermal decomposition of ACPA generates two radical species: HOOC-CH2-CH2-C[1]•(CH3)(CN).[1]
-
Termination/Trapping: These radicals are often trapped by dithiobenzoates to form RAFT agents (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid).[1] The free acid form represents the "R-group" fragment of these chain transfer agents.[1]
Figure 2: Distinct synthetic lineages.[1] The 2-cyano isomer arises from classical carbonyl chemistry, while the 4-cyano isomer originates from radical chemistry.[1]
Reactivity Profile & Stability Mechanisms
Understanding the reactivity differences is crucial for process safety and analytical method development.[1]
2-Cyano-4-methylpentanoic acid: Decarboxylation Risk
The presence of the electron-withdrawing cyano group at the
-
Mechanism: Heating the acid (especially in the presence of base) facilitates the loss of
to form 4-methylpentanenitrile .[1] -
Process Implication: In Pregabalin synthesis, this decarboxylation is a controlled step (usually performed on a substituted malonate precursor), but premature decarboxylation of the 2-cyano acid is a degradation pathway.[1]
This compound: Intramolecular Autocatalysis
This isomer exhibits a unique instability mechanism known as self-catalyzed hydrolysis .[1]
-
Mechanism: The carboxylic acid tail can fold back to activate the nitrile group (intramolecular general acid catalysis), facilitating the addition of water to form an amide (primary amide) or a cyclic imide intermediate.[1]
-
Evidence: Recent studies in polymer chemistry have shown that RAFT agents containing this "R-group" can degrade upon storage, converting the nitrile to an amide.[1][2] This "Amide-CTA" leads to poor molecular weight control in subsequent polymerizations [1].[1][2][3]
-
Differentiation: Unlike the 2-cyano isomer, the 4-cyano isomer cannot decarboxylate easily because the cyano group is attached to a quaternary carbon (no
-proton to facilitate the mechanism).[1]
Analytical Differentiation
To distinguish these isomers in a crude mixture, use the following spectroscopic markers:
1H NMR Spectroscopy
-
2-Cyano Isomer: Look for the Methine Proton (
-CH).[1] -
4-Cyano Isomer: Look for the Gem-Dimethyl Singlet .[1]
Infrared (IR) Spectroscopy
-
Nitrile Stretch: Both will show a weak-to-medium band at ~2240 cm⁻¹.[1]
-
Carbonyl Environment:
-
2-Cyano: The electron-withdrawing
-cyano group increases the carbonyl stretching frequency (shift to higher wavenumber, >1715 cm⁻¹) compared to a standard aliphatic acid.[1] -
4-Cyano: The nitrile is remote (
-position).[1] The carbonyl stretch will appear as a standard aliphatic carboxylic acid (~1705–1710 cm⁻¹).[1]
-
References
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent . ACS Macro Letters, 2024.[1] [1][2]
-
Process for synthesis of (S)-pregabalin . World Intellectual Property Organization (WO2012059797A1).[1]
-
This compound (CAS 27579-05-1) Entry . PubChem. [1]
-
2-Cyano-4-methylpentanoic acid (CAS 18283-41-5) Entry . PubChem. [1]
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Solubility of 4-Cyano-4-methylpentanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Cyano-4-methylpentanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and draws upon data from structurally analogous compounds to build a robust predictive model of its solubility. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and screening. The guide details the molecular features governing solubility, provides qualitative predictions across a range of common organic solvents, and presents a rigorous, field-proven experimental protocol for quantitative solubility determination.
Introduction: Understanding the Molecule
This compound is a multifunctional organic compound featuring a carboxylic acid group, a nitrile (cyano) group, and a quaternary carbon center. Its unique structure dictates its physicochemical properties and, consequently, its solubility profile.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Characteristics (Predicted):
To understand the solubility of this compound, we must first consider its key molecular properties. Based on its structure and data from its isomer, 2-cyano-4-methylpentanoic acid, we can infer the following characteristics[1]:
-
Molecular Formula: C₇H₁₁NO₂
-
Molecular Weight: 141.17 g/mol
-
Functional Groups:
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group imparts acidic properties.
-
Nitrile (-C≡N): A polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.
-
-
Topological Polar Surface Area (TPSA): Predicted to be ~61.1 Ų. This value suggests a significant polar character, which is a strong indicator of potential solubility in polar solvents[2].
-
Molecular Structure: The molecule possesses a five-carbon backbone. The quaternary carbon atom at the 4-position, substituted with two methyl groups, introduces steric bulk. This branched, aliphatic character contributes to its nonpolar nature, which counteracts the polarity of the functional groups.
The solubility of this molecule is therefore governed by a delicate balance between the polar, hydrogen-bonding capabilities of its nitrile and carboxylic acid moieties and the nonpolar, hydrophobic nature of its branched alkyl framework.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar intermolecular forces.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. The carboxylic acid group of this compound will interact strongly with these solvents through hydrogen bonds. The nitrile group will also contribute via dipole-dipole interactions and as a hydrogen bond acceptor. However, the C7 hydrocarbon portion of the molecule is hydrophobic. In homologous series, water solubility tends to decrease as the carbon chain length increases beyond four or five atoms. Therefore, while solubility is expected in polar protic solvents, it may be limited, particularly in water.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. They will effectively solvate the molecule through dipole-dipole interactions with both the nitrile and carboxylic acid groups. The carbonyl oxygen of acetone or the sulfoxide oxygen of DMSO can accept a hydrogen bond from the carboxylic acid's hydroxyl group. High solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for interaction. The polar functional groups of this compound are not well-solvated by these solvents, leading to poor solute-solvent interactions. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak interactions with the solvent. Consequently, the compound is predicted to have very low solubility in nonpolar solvents. This is consistent with the observed low solubility of adipic acid, a related dicarboxylic acid, in solvents like cyclohexane and benzene.[4]
Predicted Solubility Profile
Based on the theoretical framework and data from analogous compounds such as adipic acid[4][5], pivalic acid[6][7], and 4-methylpentanoic acid[8][9], the following table provides a qualitative prediction of the solubility of this compound at ambient temperature.
| Solvent Class | Solvent Example | Predicted Solubility | Justification |
| Polar Protic | Water | Sparingly Soluble | The two polar functional groups promote solubility, but the C7 hydrocarbon backbone limits it. |
| Methanol, Ethanol | Soluble to Very Soluble | The alcohol's alkyl group can interact with the solute's backbone, while the -OH group forms strong hydrogen bonds. Adipic acid is very soluble in methanol and ethanol.[4] | |
| Polar Aprotic | Acetone | Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the acetone carbonyl. Adipic acid is soluble in acetone.[4] |
| Acetonitrile | Soluble | The nitrile group of the solvent can interact favorably with the polar groups of the solute. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of disrupting the solute's intermolecular forces. | |
| Ethyl Acetate | Soluble | A moderately polar solvent; its ester group can act as a hydrogen bond acceptor. Used as an extraction solvent for related compounds.[10] | |
| Nonpolar | Hexane, Cyclohexane | Insoluble | Mismatch of intermolecular forces. Strong solute-solute interactions (H-bonds) are not overcome by weak solute-solvent (van der Waals) interactions. |
| Toluene | Sparingly Soluble | The aromatic ring allows for slightly stronger interactions than hexane, but overall polarity is too low for significant dissolution. | |
| Diethyl Ether | Slightly to Sparingly Soluble | The ether oxygen provides some polarity and can act as a hydrogen bond acceptor, but the large nonpolar alkyl groups limit its solvating power for this solute. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data, a rigorous experimental approach is necessary. The Isothermal Shake-Flask Method is the gold-standard and is recommended by the OECD for its reliability.[11][12] The following protocol outlines the steps for its execution, coupled with a gravimetric finish.
Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established (i.e., the solution is saturated), the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined analytically.
Materials and Equipment
-
This compound (high purity, >99%)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker or water bath with agitation
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.01 mg)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes and general laboratory glassware
Experimental Workflow Diagram
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An In-depth Technical Guide to the Chemical Stability of 4-Cyanovaleric Acid Derivatives
Introduction: The Role and Relevance of 4-Cyanovaleric Acid Derivatives in Modern Drug Development
4-Cyanovaleric acid and its derivatives represent a class of bifunctional molecules increasingly utilized as scaffolds and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their unique structure, featuring both a nitrile and a carboxylic acid (or its derivative), offers versatile synthetic handles for building molecular complexity. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, can significantly influence a molecule's pharmacokinetic profile.[1] However, the inherent reactivity of both the nitrile and the carboxylic acid moieties necessitates a thorough understanding of their chemical stability. For researchers, scientists, and drug development professionals, comprehending the degradation pathways and stability profiles of these compounds is not merely an academic exercise; it is a critical component of ensuring drug safety, efficacy, and shelf-life, as mandated by regulatory bodies like the FDA and ICH.[2]
This in-depth technical guide provides a comprehensive exploration of the chemical stability of 4-cyanovaleric acid and its common derivatives. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of degradation, offers field-proven insights into experimental design for stability studies, and provides actionable protocols for the modern pharmaceutical laboratory.
Pillar I: Intrinsic Stability and Key Degradation Pathways
The stability of a 4-cyanovaleric acid derivative is fundamentally governed by the chemical properties of its two primary functional groups: the nitrile and the carboxylic acid (or its ester/amide variant). Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are essential to identify likely degradation products and establish degradation pathways.[2][3]
Hydrolytic Degradation: The Primary Pathway of Concern
Hydrolysis is the most common degradation pathway for 4-cyanovaleric acid derivatives, targeting both the nitrile and the carboxylic acid derivative functionalities. These reactions are typically catalyzed by acidic or basic conditions.[4]
The hydrolysis of aliphatic nitriles is a two-step process that proceeds via an amide intermediate.[4] The reaction is generally slow and requires heating with either an acid or a base to proceed at a significant rate.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by water.[5] A series of proton transfers leads to the formation of an amide. This amide can then be further hydrolyzed under the acidic conditions to the corresponding carboxylic acid (in this case, a dicarboxylic acid) and an ammonium salt.[4][5]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[6] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[7] Under harsher basic conditions (e.g., elevated temperature), the amide is further hydrolyzed to the carboxylate salt.[5] Milder basic conditions may allow for the isolation of the amide intermediate.[8]
Ester and amide derivatives of 4-cyanovaleric acid are also susceptible to hydrolysis.
-
Esters: Ester hydrolysis can be catalyzed by both acids and bases. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, yielding the carboxylate salt and the corresponding alcohol. Acid-catalyzed hydrolysis is a reversible process. The stability of esters can be influenced by steric hindrance around the carbonyl group.
-
Amides: Amides are generally more stable to hydrolysis than esters.[9] Their hydrolysis requires more forcing conditions, such as prolonged heating in strong acid or base.[9]
Oxidative Degradation
Oxidative degradation can be a significant concern, particularly if the drug substance is exposed to peroxides or atmospheric oxygen, potentially catalyzed by light or metal ions.[10]
-
Oxidation of the Aliphatic Chain: The aliphatic backbone of 4-cyanovaleric acid can be susceptible to radical-mediated oxidation. Strong oxidizing agents, such as hydrogen peroxide or Fenton's reagent (a mixture of H₂O₂ and an iron catalyst), can generate highly reactive hydroxyl radicals that can abstract hydrogen atoms from the carbon chain, leading to a cascade of reactions and potentially chain cleavage.[5][6]
-
Oxidation of the Nitrile Group: While the nitrile group itself is relatively resistant to oxidation, harsh oxidative conditions can lead to its degradation. For instance, hydrogen peroxide in alkaline solutions can oxidize cyanide (which could be formed under extreme conditions) to the cyanate anion (CNO⁻).[11][12]
Thermal Degradation
The thermal stability of 4-cyanovaleric acid derivatives is crucial for manufacturing processes (e.g., drying, milling) and long-term storage.
-
Decarboxylation: Carboxylic acids can undergo thermal decarboxylation, although for simple aliphatic acids, this typically requires high temperatures.[13] The dicarboxylic acid product of hydrolysis, pentanedioic acid (glutaric acid), upon heating, may emit toxic fumes of carbon monoxide and carbon dioxide.[14] Studies on similar dicarboxylic acids show that they can lose water to form cyclic anhydrides.[15]
-
Nitrile Group Stability: Aliphatic nitriles are generally thermally stable. However, at very high temperatures, decomposition can occur, potentially leading to the release of toxic compounds.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation.[16] According to ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[17]
-
Mechanism: Photodegradation often proceeds via a free radical mechanism.[18] While saturated aliphatic chains and nitriles do not have strong chromophores to absorb near-UV or visible light, impurities or interaction with formulation excipients can sensitize the molecule to photodegradation. The energy absorbed can lead to bond cleavage, initiating a degradation cascade.[19]
Pillar II: Stability of Key Derivatives and Biological Reactivity
In drug development, the carboxylic acid moiety of 4-cyanovaleric acid is often derivatized to an ester or an amide to modulate properties like solubility, permeability, or to serve as a prodrug.
Stability Profile of Esters and Amides
| Derivative | Hydrolytic Stability | Rationale |
| Methyl/Ethyl Esters | Moderately stable; susceptible to both acid and base-catalyzed hydrolysis. | The ester linkage is an electrophilic center prone to nucleophilic attack by water or hydroxide ions. Base-catalyzed hydrolysis is generally faster and irreversible.[1] |
| Amides (Primary/Secondary) | More stable than esters. | The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack.[9] |
Biological Reactivity: The Nitrile as a Latent Electrophile
A critical consideration for nitrile-containing drugs is the potential for the nitrile group to act as an electrophile and react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[20] This can lead to the formation of a covalent adduct, which may be responsible for either the drug's mechanism of action or potential toxicity.[21]
The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the nitrile, forming a thioimidate intermediate. This can then evolve into a more stable thiazoline product.[20] The reactivity of aliphatic nitriles with cysteine is generally lower than that of more electron-deficient aromatic or heteroaromatic nitriles.[22] However, this potential for covalent modification must be assessed during preclinical safety studies.
Pillar III: A Practical Guide to Stability Assessment
A robust stability assessment program is built on a foundation of well-designed forced degradation studies and validated stability-indicating analytical methods.
Designing a Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged to separate the degradants from the parent compound.[3] Conditions should be progressively increased in severity until this target is met.
| Stress Condition | Typical Protocol | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for 8-24 hours.[14] | Simulates gastric conditions and tests for acid-labile groups like esters, amides, and nitriles. Elevated temperature accelerates the reaction.[23] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for 8-24 hours.[14] | Tests for base-labile groups. Saponification of esters and hydrolysis of amides/nitriles are common.[23] |
| Oxidation | 3-30% H₂O₂, room temperature for 24 hours. | Simulates exposure to atmospheric oxygen or peroxide residues. The aliphatic chain is a potential target.[3] |
| Thermal Degradation | Solid API at 60-80°C for up to 7 days.[7] | Assesses the intrinsic thermal stability of the molecule in the solid state, relevant for manufacturing and storage.[24] |
| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². (ICH Q1B)[17][25] | Evaluates the potential for light-induced degradation. A dark control must be run in parallel to differentiate between thermal and photolytic effects.[25] |
Protocol: Forced Degradation of a 4-Cyanovaleric Acid Derivative
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 4-cyanovaleric acid derivative in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 1 M HCl.
-
Heat the mixture in a water bath at 80°C for 12 hours.
-
Cool the solution and neutralize with 1 M NaOH. Dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 1 M NaOH.
-
Heat the mixture in a water bath at 80°C for 12 hours.
-
Cool the solution and neutralize with 1 M HCl. Dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Accurately weigh ~10 mg of the solid API into a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the solvent to a known concentration (~100 µg/mL) for analysis.
-
-
Photolytic Degradation:
-
Expose a solution (~100 µg/mL) and a thin layer of the solid API to a calibrated light source as per ICH Q1B guidelines.[17]
-
Simultaneously, prepare control samples wrapped in aluminum foil to protect them from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[10] The key requirement is specificity: the ability to resolve the API peak from all potential degradation products and impurities.[4]
Typical Starting HPLC Conditions:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile starting point for moderately polar compounds like 4-cyanovaleric acid derivatives.[6]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent drug from its more polar degradants.[26]
-
Detection: UV detection is common. The wavelength should be chosen to maximize the response for both the API and potential degradants. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.[7]
Conclusion: A Proactive Approach to Stability
The chemical stability of 4-cyanovaleric acid derivatives is a multifaceted issue, governed by the interplay of their nitrile and carboxylic acid functionalities with environmental stressors. A deep, mechanistic understanding of potential degradation pathways—primarily hydrolysis, followed by oxidation, thermal, and photolytic decomposition—is paramount. For drug development professionals, this knowledge is not static; it must be dynamically applied to design robust forced degradation studies and develop validated, stability-indicating analytical methods. By proactively identifying and characterizing degradation products early in the development lifecycle, scientists can build a comprehensive stability profile, enabling the selection of stable derivatives, the design of appropriate formulations, and the establishment of safe and effective medicines. This guide serves as a foundational framework for this critical endeavor, empowering researchers to navigate the complexities of chemical stability with confidence and scientific rigor.
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Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study. (n.d.). Scholars Research Library. Retrieved from [Link]
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Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants. (n.d.). Neliti. Retrieved from [Link]
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HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. (n.d.). CORE. Retrieved from [Link]
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An enhancement strategy for the biodegradation of high-concentration aliphatic nitriles: Utilizing the glucose-mediated carbon catabolite repression mechanism. (2020). PubMed. Retrieved from [Link]
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Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. (2021). Ingenta Connect. Retrieved from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]
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An In-Depth Technical Guide to the Degradation Products of 4-Cyano-4-methylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of 4-Cyano-4-methylpentanoic acid, a crucial chemical intermediate in various synthetic processes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the anticipated degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it outlines a systematic approach for conducting forced degradation studies and presents a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors for the identification and quantification of the parent compound and its degradation products. This guide is intended to serve as a practical resource for ensuring the quality, stability, and safety of materials and products involving this compound.
Introduction: The Significance of this compound
This compound is a bifunctional molecule containing both a nitrile and a carboxylic acid group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries. Its presence as a potential impurity or a starting material necessitates a thorough understanding of its stability profile. Degradation of this compound can lead to the formation of unknown impurities, which may impact the safety, efficacy, and manufacturability of the final product. Therefore, a comprehensive understanding of its degradation pathways is paramount for quality control and regulatory compliance.
This guide provides a predictive analysis of the degradation products of this compound based on established chemical principles and data from related structures. It further offers a detailed experimental framework for confirming these predictions and quantifying the degradation.
Predicted Degradation Pathways and Products
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[3][4]
-
Acidic Hydrolysis: Under acidic conditions, the nitrile group is expected to hydrolyze to form 4-carbamoyl-4-methylpentanoic acid (DP1) as an intermediate, which upon further hydrolysis, will yield 4-methylpentane-1,4-dicarboxylic acid (DP2) .[3]
-
Basic Hydrolysis: In the presence of a base, the nitrile will hydrolyze to the carboxylate salt of the carboxylic acid.[5] Subsequent acidification will then produce 4-methylpentane-1,4-dicarboxylic acid (DP2) . The intermediate amide, 4-carbamoyl-4-methylpentanoic acid (DP1) , may also be observed.
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidative degradation, typically induced by reagents like hydrogen peroxide, can lead to a variety of products. The tertiary carbon atom alpha to the nitrile and carboxylic acid groups is a potential site for oxidation.
-
Oxidation of the Nitrile: The reaction of nitriles with hydrogen peroxide can lead to the formation of amides.[6][7][8] Therefore, the formation of 4-carbamoyl-4-methylpentanoic acid (DP1) is also plausible under oxidative conditions.
-
Oxidative Decarboxylation: Carboxylic acids can undergo oxidative decarboxylation, although this often requires specific catalysts or conditions.[9] This could potentially lead to the formation of 3-methyl-3-cyanobutanal (DP3) .
Caption: Predicted Oxidative Degradation Pathways.
Thermal Degradation
At elevated temperatures, carboxylic acids can undergo decarboxylation.[10] The presence of the nitrile group may influence the stability of the molecule.
-
Decarboxylation: The primary anticipated thermal degradation product is 4-methyl-4-cyanobutanoic acid (DP4) resulting from the loss of carbon dioxide from the carboxylic acid group.
-
Dehydration: While less common for simple carboxylic acids, intramolecular dehydration to form a cyclic anhydride is a possibility if a suitable second carboxylic acid group is present, which is not the case here. However, intermolecular anhydride formation between two molecules of this compound could occur at very high temperatures.
Caption: Predicted Thermal Degradation Pathway.
Photolytic Degradation
Photodegradation of aliphatic carboxylic acids can proceed via radical mechanisms.[11][12] The stability will depend on the absorption of UV light by the molecule.
-
Decarboxylation: Similar to thermal degradation, photolytic conditions can induce decarboxylation to form 4-methyl-4-cyanobutanoic acid (DP4) .
-
Radical Reactions: Photolysis can generate radical intermediates, which may lead to a complex mixture of minor degradation products through various recombination and disproportionation reactions.
Experimental Protocol for Forced Degradation Studies
To systematically investigate the degradation of this compound, a forced degradation study should be conducted as per ICH guidelines.[1][2]
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in the following section.
Stability-Indicating Analytical Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[2][13] The following method is proposed based on the physicochemical properties of this compound and its predicted degradants.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient is necessary to elute both the polar degradation products and the less polar parent compound with good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 210 nm | Carboxylic acids and nitriles have weak UV absorbance at higher wavelengths; 210 nm provides a more universal detection wavelength for these functional groups. |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes | ESI is suitable for polar molecules. Positive mode will detect protonated molecules [M+H]⁺, while negative mode will detect deprotonated molecules [M-H]⁻, providing comprehensive mass information for identification. |
Method Validation
The proposed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation and Interpretation
The data obtained from the forced degradation studies should be systematically tabulated to facilitate comparison and interpretation.
Table 1: Summary of Predicted Degradation Products of this compound
| Degradation Product ID | Proposed Structure | Chemical Name | Predicted Formation Condition |
| DP1 | CH₃C(CN)(CH₂CH₂CONH₂)COOH | 4-Carbamoyl-4-methylpentanoic acid | Acid/Base Hydrolysis, Oxidation |
| DP2 | CH₃C(COOH)(CH₂CH₂COOH) | 4-Methylpentane-1,4-dicarboxylic acid | Acid/Base Hydrolysis |
| DP3 | CH₃C(CN)(CH₂CHO) | 3-Methyl-3-cyanobutanal | Oxidative Decarboxylation |
| DP4 | CH₃C(CN)(CH₂CH₂COOH) | 4-Methyl-4-cyanobutanoic acid | Thermal/Photolytic Decarboxylation |
The identification of these degradation products would be confirmed by comparing their retention times with those of synthesized standards (if available) and by analyzing their mass spectra obtained from LC-MS analysis. The fragmentation patterns observed in MS/MS experiments would provide crucial structural information for unambiguous identification.[17]
Conclusion
This technical guide provides a predictive framework for understanding the degradation of this compound and a practical approach for its experimental investigation. By anticipating the potential degradation pathways and establishing a robust, stability-indicating analytical method, researchers and drug development professionals can proactively address potential stability issues, ensure product quality, and meet regulatory expectations. The proposed methodologies offer a self-validating system, where the forced degradation studies generate the very impurities that the analytical method is designed to separate and quantify, thereby ensuring its suitability for purpose.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Publications. (2026, January 15). [Link]
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LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. (2021, January 28). [Link]
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Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. (n.d.). [Link]
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Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. Allen J. Bard. (n.d.). [Link]
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Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts (RSC Publishing). (2023, January 26). [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (n.d.). [Link]
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Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Reactivity of Peroxycarboximidic Acid and Application to Superoxide Ion Reaction. Bulletin of the Chemical Society of Japan. (n.d.). [Link]
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Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate. (2025, August 7). [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. (n.d.). [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. (n.d.). [Link]
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Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate. (2025, November 18). [Link]
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Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation Using a Nitrile as Co-reactant. Sciencemadness.org. (n.d.). [Link]
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Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. (n.d.). [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. (2023, May 3). [Link]
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Quantitative Determination of Cyanide in Maesil (Prunus mume) Extracts by HPLCFLD. (n.d.). [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]
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A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015, September 1). [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. (2022, November 22). [Link]
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Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). [Link]
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Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. ResearchGate. (n.d.). [Link]
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Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. (2025, August 6). [Link]
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FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg... ResearchGate. (n.d.). [Link]
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Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Longdom Publishing. (n.d.). [Link]
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DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. (n.d.). [Link]
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Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022, October 4). [Link]
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Determination of Simple Aliphatic Nitriles by Reaction with Alkaline Hydrogen Peroxide. (n.d.). [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. (n.d.). [Link]
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Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Organic Chemistry Portal. (n.d.). [Link]
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Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. (n.d.). [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Advanced RAFT Agents Utilizing 4-Cyano-4-methylpentanoic Acid
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents derived from 4-Cyano-4-methylpentanoic acid. This document is tailored for researchers, scientists, and professionals in drug development and polymer chemistry. It elucidates the underlying chemical principles, offers step-by-step synthetic procedures, and details characterization and purification techniques. The aim is to empower researchers to confidently synthesize and utilize these critical components for the controlled synthesis of well-defined polymers.
Introduction: The Pivotal Role of RAFT Agents in Polymer Chemistry
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] The fidelity of this powerful technique hinges on the selection and purity of the RAFT agent, also known as a chain transfer agent (CTA).[3] These thiocarbonylthio compounds mediate the polymerization process through a degenerative chain transfer mechanism, allowing for the synthesis of polymers with a high degree of functionality and low polydispersity.[1][3]
This compound is a versatile precursor for a variety of RAFT agents due to its inherent structural features that facilitate the creation of effective leaving groups and re-initiating radicals. This guide will focus on the synthesis of two prominent classes of RAFT agents derived from this precursor: dithiobenzoates and trithiocarbonates.
Causality Behind Experimental Choices: Why this compound?
The efficacy of a RAFT agent is dictated by the interplay of its constituent 'R' and 'Z' groups.[3] The 'R' group must be a good homolytic leaving group, capable of initiating polymerization, while the 'Z' group influences the stability of the intermediate radical and the rate of addition-fragmentation.
This compound provides a robust 'R' group precursor. The cyano and carboxylic acid functionalities offer several advantages:
-
Polarity: The carboxylic acid moiety imparts water solubility to the RAFT agent, making it suitable for polymerization in aqueous media, a critical consideration for many biological and pharmaceutical applications.[4]
-
Post-polymerization Modification: The carboxylic acid provides a convenient handle for subsequent chemical modifications, such as conjugation to biomolecules or attachment to surfaces.
-
Stabilization: The cyano group contributes to the stability of the radical formed upon fragmentation.
Synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid (CPAD): A Dithiobenzoate RAFT Agent
This protocol outlines a common and reliable method for the synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), a widely used dithiobenzoate RAFT agent.[4][5]
Synthetic Workflow
The synthesis is a two-step process involving the preparation of a dithiobenzoyl disulfide intermediate, followed by its reaction with 4,4'-azobis(4-cyanopentanoic acid).
Caption: Synthetic workflow for 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzyl Chloride | 126.58 | 15.75 g | 0.125 |
| Sulfur | 32.06 | 8.0 g | 0.250 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 45 g | 0.250 |
| Anhydrous Methanol | 32.04 | 62.5 g | - |
| 1.0 N Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| 1.0 N Sodium Hydroxide | - | As needed | - |
| Potassium Ferricyanide(III) | 329.24 | 8.23 g | 0.025 |
| 4,4'-Azobis(4-cyanopentanoic acid) | 280.28 | 2.92 g | 0.0115 |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Silica Gel (60 Å, 70-230 mesh) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
Step 1: Synthesis of Di(thiobenzoyl) Disulfide [5]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide solution, elemental sulfur, and anhydrous methanol.
-
Add benzyl chloride to the mixture.
-
Heat the reaction mixture in an oil bath at 67°C for 10 hours.
-
Cool the mixture to 7°C in an ice bath to precipitate a salt, which is removed by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in deionized water.
-
Acidify the solution with 1.0 N HCl and extract with diethyl ether.
-
Add deionized water and 1.0 N NaOH to the ether extract to transfer the sodium dithiobenzoate to the aqueous phase.
-
To a vigorously stirred solution of sodium dithiobenzoate, add a solution of potassium ferricyanide(III) in deionized water. A red precipitate will form.
-
Filter the red precipitate and wash with deionized water until the washings are colorless.
-
Dry the solid product, di(thiobenzoyl) disulfide, under vacuum. Recrystallize from ethanol.
Step 2: Synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) [5]
-
Dissolve 4,4'-azobis(4-cyanopentanoic acid) and di(thiobenzoyl)disulfide in distilled ethyl acetate in a round-bottom flask.
-
Heat the solution at reflux for 18 hours.
-
Remove the ethyl acetate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture (e.g., 2:3 v/v) as the eluent.
-
Combine the red-colored fractions and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a red oily residue, which should crystallize upon cooling.
Synthesis of 4-Cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic Acid: A Trithiocarbonate RAFT Agent
Trithiocarbonates are another important class of RAFT agents, often employed for their versatility in controlling the polymerization of a wide range of monomers.[6] This protocol details the synthesis of a trithiocarbonate RAFT agent using 4,4'-azobis(4-cyanopentanoic acid).[7]
Synthetic Workflow
This synthesis involves the reaction of bis(dodecylsulfanylthiocarbonyl) disulfide with 4,4'-azobis(4-cyanopentanoic acid).
Caption: Synthetic workflow for a trithiocarbonate RAFT agent.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Bis(dodecylsulfanylthiocarbonyl) disulfide | 555.11 | 84.1 g | 0.1516 |
| 4,4'-Azobis(4-cyanopentanoic acid) | 280.28 | 72.1 g | 0.257 |
| Ethyl Acetate | - | 760 mL | - |
Procedure: [7]
-
In a 2-liter, 3-neck flask equipped with a reflux condenser, solids addition port, and magnetic stirrer, charge bis(dodecylsulfanylthiocarbonyl) disulfide and ethyl acetate.
-
Heat the resulting solution to a gentle reflux.
-
Add 4,4'-azobis(4-cyanopentanoic acid) to the refluxing solution.
-
Continue refluxing for a specified period (e.g., 18 hours).
-
After cooling, the product can be isolated. Further purification may involve filtration and washing with appropriate solvents.
Characterization of Synthesized RAFT Agents
Proper characterization is paramount to ensure the purity and structural integrity of the synthesized RAFT agents, which directly impacts their performance in polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the RAFT agent.
-
¹H NMR: Key signals to look for include the aromatic protons of the dithiobenzoate group, the methylene and methyl protons of the cyanopentanoic acid fragment.[5]
-
¹³C NMR: The thiocarbonyl carbon (C=S) typically appears at a characteristic downfield shift (around 217-224 ppm). Other key signals include the nitrile (CN) and carboxylic acid (COOH) carbons.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized RAFT agent. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.[8]
Purity and Potential Impurities
It is crucial to be aware of potential impurities. For instance, nitrile-containing RAFT agents can undergo self-catalyzed hydrolysis to form an amide adduct, which can negatively impact polymerization control.[9] Therefore, assessing the purity of the RAFT agent before use is critical.
Self-Validating Systems: Ensuring Protocol Trustworthiness
The protocols provided are designed to be self-validating. The expected outcomes, such as the characteristic red/pink color of the dithiobenzoate RAFT agent and the specific NMR and MS data, serve as internal checks for the success of the synthesis. Discrepancies from these expected outcomes may indicate incomplete reactions or the presence of impurities, prompting further purification or troubleshooting.
Conclusion: Empowering Controlled Polymer Synthesis
The ability to synthesize high-purity RAFT agents is a fundamental requirement for researchers aiming to leverage the power of controlled radical polymerization. By providing detailed, scientifically-grounded protocols for the synthesis of RAFT agents from this compound, this guide aims to equip scientists with the necessary tools to advance their research in polymer chemistry, materials science, and drug delivery.
References
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Pham, N. T. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. [Link]
- Lai, J. T. (2005). Synthesis of trithiocarbonate raft agents and intermediates thereof.
-
Keddie, D. J., et al. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. ACS Publications. [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). [Link]
-
Simons, M., et al. (2016). Aqueous RAFT Polymerization of Acrylonitrile. ACS Publications. [Link]
-
Takahashi, K., et al. (2013). One-Step Synthesis of Block Copolymers Using a Hydroxyl-Functionalized Trithiocarbonate RAFT Agent as a Dual Initiator for RAFT Polymerization and ROP. ResearchGate. [Link]
-
ResearchGate. Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]
-
Trinitti International Co., Ltd. RAFT Agents. [Link]
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Lokitz, B. S., et al. (2013). Synthesis of Bottlebrush Polymers via ROMP. ACS Publications. [Link]
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The Polymer Chemist. (2020). RAFT Polymerization Overview. YouTube. [Link]
- Rolfe, J. P., et al. (2017). Thiocarbonylthio-free raft polymers and the process of making the same.
-
Fuchise, K., et al. (2020). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PubMed Central. [Link]
-
Moad, G., et al. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups. ResearchGate. [Link]
-
RSC Publishing. (2015). Polymer Chemistry. [Link]
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Reddit. (2022). RAFT polymerization (CTA degrading / end groups not observed). [Link]
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De Rybel, N. (2019). mechanism of switchable RAFT agent. ResearchGate. [Link]
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ResearchGate. Design synthesis and characterization of novel raft agents. [Link]
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Jach, R., et al. (2022). NMR/MRI Techniques to Characterize Alginate-Based Gel Rafts for the Treatment of Gastroesophageal Reflux Disease. PubMed Central. [Link]
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-
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Scholten, P., et al. (2020). Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. ChemRxiv. [Link]
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Protocol for coupling 4-Cyano-4-methylpentanoic acid with dithiobenzoates
Application Note: Protocol for Coupling 4-Cyano-4-methylpentanoic acid (ACVA) with Dithiobenzoates
Executive Summary
This application note details the protocol for coupling This compound (also known as ACVA, V-501, or ACPA) with bis(thiobenzoyl) disulfide to synthesize the highly effective RAFT agent 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) .
Furthermore, it outlines the downstream application of this system in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . The carboxylic acid functionality of ACVA makes this specific coupling critical for synthesizing polymers intended for bioconjugation or surface immobilization.
Key Applications:
-
Synthesis of functional Chain Transfer Agents (CTAs).
-
Controlled radical polymerization of methacrylates and styrenics.
-
Preparation of carboxyl-terminated telechelic polymers.
Scientific Background & Mechanism
The "coupling" of ACVA with dithiobenzoates is a radical exchange reaction. Unlike standard organic couplings (e.g., amide bond formation), this process relies on the thermal decomposition of the azo-initiator (ACVA) to generate carbon-centered radicals. These radicals attack the sulfur-sulfur bond of the bis(thiobenzoyl) disulfide, resulting in the formation of the dithiobenzoate CTA.
Why this system?
-
Functionality: The ACVA fragment introduces a carboxylic acid group (
) at the -terminus of the polymer chain, essential for "grafting-to" approaches. -
Control: Dithiobenzoates (like CPDB) offer superior control for methacrylates and styrenes compared to trithiocarbonates, reducing dispersity (
).
Mechanism Diagram: Synthesis of CPDB
Figure 1: Mechanistic pathway for the synthesis of CPDB via radical exchange between ACVA and Bis(thiobenzoyl) disulfide.
Protocol A: Synthesis of the RAFT Agent (CPDB)
This protocol describes the synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.[1][2][3][4][5][6][7]
Reagents & Equipment
-
Reactant A: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) [CAS: 2638-94-0].[1][8]
-
Reactant B: Bis(thiobenzoyl) disulfide [CAS: 10555-46-1].
-
Solvent: Ethyl Acetate (EtOAc), HPLC grade.
-
Equipment: Round-bottom flask, reflux condenser, nitrogen line, oil bath, rotary evaporator.
Stoichiometry Table
| Component | Role | Molar Eq.[1][2][7][9][10][11] | Mass (Example) | Notes |
| Bis(thiobenzoyl) disulfide | Precursor | 1.0 | 2.13 g (7 mmol) | Limiting reagent. |
| ACVA | Radical Source | ~1.6 | 2.92 g (11.5 mmol) | Excess required to drive equilibrium. |
| Ethyl Acetate | Solvent | N/A | 40 - 50 mL | Maintain concentration ~0.15 M. |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g of bis(thiobenzoyl) disulfide and 2.92 g of ACVA in 40 mL of ethyl acetate .
-
Degassing: Seal the flask with a rubber septum. Purge the solution with dry nitrogen (or argon) for 20 minutes to remove dissolved oxygen (oxygen inhibits radical formation).
-
Reaction:
-
Attach a reflux condenser (also purged with nitrogen).
-
Heat the reaction mixture to reflux (approx. 77°C) in an oil bath.
-
Maintain reflux with stirring for 18–24 hours . The solution will darken as the dithiobenzoate moiety is transferred.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator) to yield a crude red/oily residue.
-
-
Purification (Critical):
-
Crystallization (Optional but Recommended):
-
Evaporate the red fraction to dryness.
-
Recrystallize from an Ethyl Acetate:Hexane mixture or store at -20°C to induce crystallization.
-
Target Yield: ~60–70%.
-
Appearance: Red crystalline solid.
-
Protocol B: RAFT Polymerization Application
Once synthesized, the CPDB (coupled product) acts as the Chain Transfer Agent (CTA) to polymerize monomers like Methyl Methacrylate (MMA). ACVA is used again here, but strictly as an initiator.
Experimental Workflow
Figure 2: Standard workflow for RAFT polymerization using the ACVA/CPDB system.
Critical Stoichiometry: The [CTA]:[I] Ratio
In RAFT, the ratio of CTA to Initiator (ACVA) determines the "livingness" of the polymerization. High initiator levels lead to dead chains (termination).
-
Recommended Ratio: [CTA] : [ACVA] should be > 3:1 to 5:1 .
-
Target DP (Degree of Polymerization): Determined by [Monomer] / [CTA].
Example Formulation (Target Mn ~ 10,000 g/mol for MMA):
| Component | Molar Eq.[1][2][7][10][11] | Mass/Vol | Function |
| MMA (Monomer) | 100 | 10.0 g | Substrate |
| CPDB (CTA) | 1.0 | 0.279 g | Control Agent |
| ACVA (Initiator) | 0.2 | 0.056 g | Radical Source |
| Solvent (Anisole) | N/A | 10 mL | Viscosity Control |
Note: Monomers must be passed through basic alumina to remove inhibitors (e.g., MEHQ) before use.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Reaction stays yellow (Synthesis) | Incomplete coupling; ACVA decomposition failed. | Ensure temp is >70°C. Check nitrogen purge (O2 inhibition). |
| Polymerization Induction Period | Residual Oxygen. | Increase freeze-pump-thaw cycles. Ensure system is sealed. |
| Broad PDI (>1.5) in Polymer | Too much Initiator (ACVA). | Increase [CTA]:[I] ratio. Lower reaction temperature slightly. |
| Loss of "Living" End Group | Thermal degradation or hydrolysis. | Store CPDB and polymers at -20°C. Avoid basic conditions. |
References
-
Thang, S. H., et al. (1999). "A Novel Synthesis of Functional Dithioesters, Dithiocarbamates, Xanthates and Trithiocarbonates." Tetrahedron Letters, 40(12), 2435-2438.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410.
-
Mitsukami, Y., Donovan, M. S., Lowe, A. B., & McCormick, C. L. (2001). "Water-Soluble Polymers. 81. Direct Synthesis of Hydrophilic Styrenic-Based Homopolymers and Block Copolymers in Aqueous Solution via RAFT." Macromolecules, 34(7), 2248-2256.
-
Sigma-Aldrich. (n.d.). "4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid Product Sheet."
Sources
- 1. 4-CYANO-4-(THIOBENZOYLTHIO)PENTANOIC ACID | 201611-92-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. WO2017027557A1 - Thiocarbonylthio-free raft polymers and the process of making the same - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Advanced Protocol: Using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a Functional Radical Initiator
Executive Summary & Nomenclature Clarification
Subject Identity: The chemical entity often colloquially referred to as "4-Cyano-4-methylpentanoic acid" in the context of initiation is formally 4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as V-501 or ACPA .
-
CAS Number: 2638-94-0
-
The Distinction: "this compound" is the radical fragment (R-group) generated upon the thermal decomposition of the parent azo compound.
Strategic Advantage: Unlike standard initiators (e.g., AIBN), ACVA possesses two carboxylic acid functional groups. This unique architecture allows for:
-
Aqueous Solubility: Soluble in alkaline aqueous media, making it ideal for protein conjugates and hydrogels.
-
Surface Anchoring: The COOH group permits covalent tethering to amine-functionalized surfaces via EDC/NHS chemistry, facilitating "Grafting From" polymerization.
-
End-Group Functionalization: Polymers initiated by ACVA retain a terminal carboxylic acid, enabling post-polymerization modification.
Mechanism of Action & Kinetics
ACVA acts as a thermal initiator. Upon heating, the central azo bond (-N=N-) breaks, releasing nitrogen gas and generating two carbon-centered radicals. These radicals initiate the polymerization of vinyl monomers (e.g., acrylates, styrenics).
Decomposition Pathway
The following diagram illustrates the thermal breakdown of ACVA into its active radical form.
Figure 1: Thermal decomposition mechanism of ACVA yielding reactive radicals and nitrogen gas.[3]
Kinetic Profile
The decomposition rate is temperature-dependent. ACVA is classified as a "low-temperature" azo initiator relative to persulfates but requires higher temperatures than redox systems.
| Parameter | Value | Condition |
| Activation Energy ( | ~132 kJ/mol | Aqueous Solution |
| 10-Hour Half-Life ( | 69°C | Water (pH 7+) |
| 10-Hour Half-Life ( | 63°C | DMF |
| Storage Temp | < 20°C | Prevent degradation |
Protocol A: Purification (Recrystallization)
Commercial ACVA often contains hydrolysis products or oligomeric impurities. For precision polymer synthesis (e.g., RAFT), recrystallization is mandatory .
Principle: Acid-Base precipitation utilizes the pH-dependent solubility of the carboxylic acid group.
Materials:
Step-by-Step:
-
Dissolution: Suspend 5 g of crude ACVA in 40 mL of deionized water.
-
Basification: Dropwise add 1 M NaOH while stirring until the solution becomes clear (pH ~8-9). Note: Do not exceed pH 10 to avoid nitrile hydrolysis.
-
Filtration: Filter the solution through a 0.45 µm membrane to remove insoluble particulate matter.
-
Precipitation: Place the filtrate in an ice bath (0-4°C). Slowly add 1 M HCl dropwise with vigorous stirring. The ACVA will reprecipitate as a white powder as the pH drops below 4.
-
Collection: Filter the white precipitate. Wash 3x with cold dilute HCl (0.01 M) and 1x with cold water.
-
Drying: Dry under vacuum at room temperature for 24 hours. Do not heat.
Protocol B: Aqueous RAFT Polymerization
This protocol describes the synthesis of Poly(acrylic acid) (PAA) using ACVA as the initiator and a trithiocarbonate RAFT agent.
Context: Aqueous RAFT requires careful pH control to ensure the RAFT agent remains stable and ACVA remains soluble.
Reagents:
-
Monomer: Acrylic Acid (AA)
-
Initiator: ACVA (Recrystallized)
-
RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar water-soluble CTA.
-
Solvent: Buffer (pH 7.0) or Water/Dioxane mix.
Procedure:
-
Stoichiometry: Calculate ratios based on target degree of polymerization (DP).
-
Typical Ratio: [Monomer]:[CTA]:[ACVA] = 500 : 1 : 0.2
-
-
Preparation:
-
Dissolve ACVA (28 mg, 0.1 mmol) and RAFT agent (0.5 mmol) in 10 mL of solvent.
-
Add Acrylic Acid (3.6 g, 50 mmol).
-
Critical: Adjust pH to ~6.5–7.0 using NaOH. ACVA is insoluble in acidic acrylic acid solutions.
-
-
Degassing: Seal the flask with a rubber septum. Sparge with high-purity Nitrogen or Argon for 30 minutes. Oxygen inhibition is the primary cause of failure.
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir at 300 RPM.
-
Time: 4–12 hours (depending on target conversion).
-
-
Termination: Remove from heat and expose to air. Cool in ice water.
-
Purification: Precipitate polymer into cold acetone or dialyze against water (MWCO 3.5 kDa).
Protocol C: "Grafting From" Surface Functionalization
This advanced application uses ACVA to grow polymer brushes directly from a surface (e.g., silica nanoparticles, glass slides).
Workflow Logic
-
Surface Activation: Create amine (-NH2) groups on the surface.
-
Immobilization: Link ACVA to the surface via EDC/NHS coupling.
-
Initiation: Heat the surface in the presence of monomer.
Figure 2: Workflow for immobilizing ACVA on a surface for Surface-Initiated Polymerization (SIP).
Detailed Methodology
-
Activation of ACVA:
-
Dissolve ACVA (100 mg) in 10 mL of MES Buffer (0.1 M, pH 5.5).
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (10 equivalents) and NHS (N-Hydroxysuccinimide) (10 equivalents).
-
Stir for 15 minutes at Room Temp to form the stable NHS-ester.
-
-
Coupling:
-
Submerge the amine-functionalized substrate (e.g., APTES-glass) into the activated ACVA solution.
-
Adjust pH to 7.2–7.5 using phosphate buffer (coupling is most efficient at neutral pH).
-
Incubate for 2–4 hours.
-
-
Washing:
-
Remove substrate and wash extensively: Water -> Ethanol -> Water. This removes non-covalently bound initiator.
-
-
Surface-Initiated Polymerization (SIP):
-
Place the ACVA-functionalized substrate in a Schlenk tube.
-
Add degassed monomer solution (e.g., 10% NIPAM in water).
-
Heat to 65–70°C . The ACVA on the surface will decompose, with one radical staying on the surface (initiating the brush) and one diffusing into solution (initiating free polymer).
-
Note: Addition of a sacrificial free initiator in the solution is often not required but can help scavenge oxygen.
-
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms upon adding ACVA | pH is too low (< 6). | Add dilute NaOH until clear. ACVA requires ionized COOH groups for aqueous solubility. |
| No Polymerization (Induction period > 2h) | Oxygen inhibition. | Increase degassing time. Ensure system is sealed. |
| Low Molecular Weight / High PDI | High radical flux. | Lower the temperature to 60°C or reduce ACVA concentration. |
| Loss of End-Group Fidelity | Hydrolysis of Nitrile. | Avoid highly acidic (pH < 3) or highly basic (pH > 10) conditions during workup. |
References
-
Fujifilm Wako Chemicals. V-501 (ACVA) Technical Data Sheet: Solubility and Half-Life. Retrieved from
-
Sigma-Aldrich. 4,4'-Azobis(4-cyanovaleric acid) Product Specification & Safety Data. Retrieved from
- Lai, J. T., et al. "Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Chain Transfer Agents." Macromolecules, 2002. (Fundamental RAFT mechanism with acid-functional CTAs).
-
Genzer, J. "Surface-Initiated Polymerization: Grafting from Surfaces." Journal of Polymer Science, 2008. (Protocol basis for EDC/NHS grafting).[5][8][9]
-
National Institutes of Health (NIH). Amine Coupling through EDC/NHS: A Practical Approach. Methods Mol Biol. 2010.[10] Retrieved from
Sources
- 1. Mixed polymer brushes for controlled protein adsorption: state of the art and future prospective - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00935A [pubs.rsc.org]
- 2. 4,4'-Azobis(4-cyanovaleric acid), 98%, cont. ca 18% water 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. researchgate.net [researchgate.net]
- 4. Mixed Polymer Brushes for “Smart” Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Polymer-Functionalized Nanoparticles via RAFT Polymerization Using a 4-Cyano-4-methylpentanoic Acid Derivative
Introduction: Engineering Nanoparticle Surfaces with Precision
The convergence of polymer chemistry and nanotechnology has unlocked new frontiers in advanced drug delivery, diagnostics, and material science. A critical aspect of this synergy lies in the ability to precisely control the surface chemistry of nanoparticles, thereby dictating their stability, biocompatibility, and targeting specificity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a powerful technique for this purpose, offering unparalleled control over polymer molecular weight, architecture, and functionality.[1]
This guide provides a comprehensive, field-tested methodology for the synthesis of well-defined, polymer-coated nanoparticles. We will focus on a "grafting-from" approach, a technique known to achieve high polymer grafting densities.[2][3] The process begins with the synthesis of a key Reversible Addition-Fragmentation chain-Transfer (RAFT) agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (herein referred to as CPADB), which contains a carboxylic acid moiety for nanoparticle anchoring.[4][5] Subsequently, we detail the synthesis of gold nanoparticles (AuNPs) as a model inorganic core, their surface modification to present amine groups, the covalent attachment of the CPADB RAFT agent, and finally, the surface-initiated RAFT polymerization of a model monomer, N-isopropylacrylamide (PNIPAM), to create a "smart" thermoresponsive polymer shell.
The causality behind this multi-step approach is rooted in building a robust and controllable system. Each step is designed to be validated before proceeding, ensuring the final product—a nanoparticle with a dense, well-defined polymer corona—is achieved with high fidelity.
Overall Experimental Workflow
The entire process can be visualized as a four-stage modular synthesis. Each module must be successfully completed and validated before proceeding to the next, ensuring a high probability of success for the final material.
Caption: Overall workflow for nanoparticle synthesis.
Materials and Equipment
For successful and reproducible synthesis, high-purity reagents and properly calibrated equipment are essential.
| Category | Item | Suggested Grade/Specification |
| Reagents | 4,4'-Azobis(4-cyanopentanoic acid) | 98% |
| Di(thiobenzoyl)disulfide | 98% | |
| Ethyl acetate, Hexane | HPLC Grade | |
| Anhydrous sodium sulfate | ACS Grade | |
| Silica gel for column chromatography | 60 Å, 70-230 mesh | |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | 99.9% | |
| Sodium citrate dihydrate | ≥99% | |
| Cysteamine hydrochloride | ≥98% | |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥99% | |
| N-Hydroxysuccinimide (NHS) | ≥98% | |
| 2-(N-morpholino)ethanesulfonic acid (MES) | ≥99% | |
| N-isopropylacrylamide (NIPAM) | 97%, recrystallized before use | |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98%, recrystallized before use | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | |
| Equipment | Round-bottom flasks, Condenser | Standard glassware |
| Magnetic stirrer with heating plate | ||
| Rotary evaporator | ||
| Glass chromatography column | ||
| UV-Vis Spectrophotometer | ||
| Dynamic Light Scattering (DLS) System | With Zeta Potential capability | |
| Transmission Electron Microscope (TEM) | ||
| Fourier-Transform Infrared (FTIR) Spectrometer | With ATR accessory | |
| Nuclear Magnetic Resonance (NMR) Spectrometer | ≥300 MHz | |
| Schlenk line or glovebox | For inert atmosphere reactions | |
| Centrifuge | Capable of pelleting nanoparticles |
Detailed Protocols
Protocol 1: Synthesis of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
This protocol is adapted from established literature procedures for synthesizing dithiobenzoate RAFT agents.[6] The mechanism involves the thermal decomposition of the azo initiator in the presence of a thiocarbonylthio compound to generate the desired chain transfer agent.
Rationale: 4,4'-Azobis(4-cyanopentanoic acid) serves as a radical source upon heating. These radicals attack the di(thiobenzoyl)disulfide, fragmenting it to create the stable radical adduct that is the CPADB product. Ethyl acetate is chosen as the solvent for its appropriate boiling point for reflux and its ability to dissolve the reactants.
Caption: Synthesis scheme for the CPADB RAFT agent.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,4'-azobis(4-cyanopentanoic acid) (2.92 g, 11.5 mmol) and di(thiobenzoyl)disulfide (2.13 g, 7 mmol) in 40 mL of distilled ethyl acetate.[6]
-
Reflux: Equip the flask with a condenser and heat the solution to reflux using a heating mantle. Maintain a gentle reflux with magnetic stirring for 18 hours. The solution will turn a deep red/pink color.
-
Solvent Removal: After 18 hours, allow the mixture to cool to room temperature. Remove the ethyl acetate using a rotary evaporator to obtain a red, oily residue.
-
Purification: Prepare a silica gel column using a 2:3 mixture of ethyl acetate:hexane as the eluent. Load the crude residue onto the column. Elute the product, collecting the distinctively red-colored fractions.
-
Drying and Isolation: Combine the red fractions and dry them over anhydrous sodium sulfate. Filter off the sodium sulfate and remove the solvent mixture in a vacuum.
-
Crystallization: Place the resulting red oily residue in a freezer at -20 °C. The product should crystallize. Recrystallize from an ethyl acetate/hexane mixture to yield the final product as a pink/red solid.[6]
Self-Validation:
-
¹H-NMR (CDCl₃): The spectra should show characteristic resonance signals for the aromatic protons between 7.4–8.0 ppm and methylene protons from the cyanopentanoic acid fragment at 2.5–3.0 ppm.[6]
Protocol 2: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol follows the classic Turkevich method, a robust and widely used technique for producing monodisperse spherical gold nanoparticles.[7]
Rationale: Gold(III) chloride is reduced by sodium citrate at boiling temperature. The citrate serves a dual role: it acts as the reducing agent and as a capping agent, providing initial electrostatic stabilization to the formed nanoparticles by adsorbing to their surface.
Step-by-Step Methodology:
-
Setup: Add 95 mL of deionized water to a 100 mL flask and heat to a rolling boil under vigorous stirring.
-
Gold Precursor: Add 20 µL of 30% HAuCl₄·3H₂O solution to the boiling water.[8]
-
Reduction: To the boiling yellow solution, quickly add 5 mL of 1% aqueous sodium citrate. The solution color will change from yellow to colorless, then to gray, and finally to a deep ruby red, indicating nanoparticle formation.[8]
-
Annealing: Keep the solution boiling for 15 minutes after the final color change.
-
Cooling: Remove the flask from the heat and continue stirring until it reaches room temperature.
-
Storage: Store the AuNP solution at 4 °C.
Self-Validation:
-
UV-Vis Spectroscopy: The solution should exhibit a strong Localized Surface Plasmon Resonance (LSPR) peak at approximately 520 nm, characteristic of spherical AuNPs of ~15-20 nm.[9]
-
DLS & TEM: Dynamic Light Scattering should show a narrow size distribution, and Transmission Electron Microscopy will confirm the spherical morphology and core size.
Protocol 3: RAFT Agent Immobilization on AuNPs
This protocol uses a two-step "grafting-from" approach. First, the citrate-capped AuNPs are functionalized with cysteamine, which presents a free amine group. Second, the carboxylic acid of the CPADB RAFT agent is covalently coupled to this amine using EDC/NHS chemistry.[2][10]
Rationale: The thiol group of cysteamine has a high affinity for the gold surface and will displace the weakly bound citrate ions.[10] This creates a robust anchor point and presents a primary amine for further reaction. EDC/NHS coupling is a highly efficient method for forming a stable amide bond between a carboxylic acid and a primary amine, minimizing side reactions in aqueous media.[6][11][12]
Caption: Surface functionalization and RAFT agent anchoring.
Step-by-Step Methodology:
A. Amine Functionalization:
-
Adjust the pH of the synthesized AuNP solution to ~9.0 using dilute NaOH.
-
Add cysteamine hydrochloride solution to the AuNP solution to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purify the amine-functionalized AuNPs (AuNP-NH₂) by centrifugation (e.g., 12,000g for 30 min, depending on NP size) and resuspension in a buffer like MES, pH 6.0. Repeat this washing step twice to remove excess cysteamine.
B. EDC/NHS Coupling of CPADB:
-
Resuspend the purified AuNP-NH₂ in 50 mM MES buffer, pH 6.0.
-
In a separate vial, dissolve CPADB in a minimal amount of DMF or DMSO, then dilute into MES buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.
-
To the CPADB solution, add EDC and NHS (a typical molar excess is 5:1 EDC:CPADB and 2:1 NHS:CPADB). Allow this activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated CPADB-NHS ester solution to the AuNP-NH₂ suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution like ethanolamine or Tris buffer to a final concentration of 50 mM.
-
Purification: Purify the CPADB-functionalized AuNPs (AuNP-RAFT) by repeated centrifugation and resuspension in deionized water to remove unreacted reagents.
Self-Validation:
-
Zeta Potential: A shift from a negative potential (citrate-capped) to a positive potential (amine-functionalized) and then to a less positive or near-neutral potential after CPADB coupling confirms surface chemistry changes.
-
FTIR: The appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands confirms the formation of the amide bond between the AuNP-NH₂ and CPADB.[13]
-
DLS: A slight increase in the hydrodynamic diameter is expected after each functionalization step.
Protocol 4: Surface-Initiated RAFT (SI-RAFT) Polymerization
This protocol describes growing PNIPAM chains from the surface-anchored RAFT agents.
Rationale: The surface-bound CPADB acts as a chain transfer agent. Upon addition of a monomer (NIPAM) and a radical initiator (AIBN) and application of heat, polymer chains begin to grow from the nanoparticle surface in a controlled manner.[4][14][15] Dioxane is a suitable solvent for this polymerization.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, add the purified AuNP-RAFT nanoparticles, the monomer (NIPAM), and the initiator (AIBN) to anhydrous 1,4-dioxane. A typical molar ratio might be [NIPAM]:[Surface-RAFT]:[AIBN] = 200:1:0.2. The exact concentration of surface-bound RAFT agent must be estimated or determined experimentally (e.g., via TGA).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.
-
Polymerization: Place the sealed Schlenk tube in an oil bath pre-heated to 70 °C. Allow the polymerization to proceed for a set time (e.g., 2-6 hours). The reaction time will influence the final polymer chain length. The solution should remain pink/red, indicating the RAFT end-groups are largely intact.[7]
-
Termination: Stop the reaction by cooling the tube in an ice bath and exposing the mixture to air.
-
Purification: Purify the final PNIPAM-coated AuNPs by repeated centrifugation and resuspension in water to remove unreacted monomer and free polymer that may have formed in solution.
Self-Validation:
-
DLS: A significant increase in the hydrodynamic diameter will confirm the growth of the polymer shell.
-
TEM: The inorganic core will remain visible, but a surrounding polymer halo may be observed, especially with negative staining.
-
UV-Vis: The LSPR peak may show a slight red-shift due to the change in the local refractive index around the nanoparticles.
-
Thermoresponsiveness: For PNIPAM-coated particles, heating the aqueous suspension above the Lower Critical Solution Temperature (LCST) of PNIPAM (~32 °C) should induce aggregation, observable by a color change (red to purple/blue) and a dramatic increase in DLS size.
Expected Characterization Data Summary
| Sample | Technique | Expected Result |
| CPADB | ¹H-NMR | Aromatic protons at 7.4–8.0 ppm; Aliphatic protons at 2.5–3.0 ppm.[6] |
| Citrate-AuNP | UV-Vis | LSPR peak ~520 nm.[9] |
| DLS | Hydrodynamic Diameter (Z-ave) ~20-25 nm, low PDI. | |
| Zeta Potential | Highly negative (~ -30 to -50 mV). | |
| AuNP-NH₂ | DLS | Slight increase in Z-ave. |
| Zeta Potential | Shift to positive potential (~ +20 to +40 mV). | |
| AuNP-RAFT | DLS | Further slight increase in Z-ave. |
| Zeta Potential | Decrease in positive potential. | |
| FTIR | Appearance of amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands.[13] | |
| PNIPAM-AuNP | DLS | Significant increase in Z-ave (e.g., to 50-100 nm). |
| UV-Vis | Red-shift of LSPR peak (e.g., to 525-530 nm). | |
| TEM | Visible core with surrounding polymer shell. |
Troubleshooting and Expert Insights
-
Nanoparticle Aggregation during Functionalization: Aggregation (indicated by a color change to purple/blue) during ligand exchange or EDC/NHS coupling is a common issue.
-
Cause: Insufficient surface charge stabilization as citrate is displaced or during pH changes.
-
Solution: Ensure pH is carefully controlled. Work with dilute nanoparticle solutions. Ensure purification steps (centrifugation) are not overly aggressive.
-
-
Low Polymerization Control: If the final polymer has a broad molecular weight distribution (if measured by cleaving the polymer) or if the reaction mixture turns yellow, the RAFT process may be compromised.[7]
-
Cause: Presence of oxygen, incorrect initiator concentration, or RAFT agent degradation.
-
Solution: Ensure thorough degassing. Recrystallize the AIBN initiator. Keep reaction temperatures stable.
-
-
"Grafting-to" vs. "Grafting-from": While we detail the "grafting-from" approach for its high density, a "grafting-to" method is an alternative. This involves pre-synthesizing the polymer with a reactive end-group (e.g., thiol) and then attaching the entire polymer to the nanoparticle. While simpler, it often results in lower grafting densities due to steric hindrance.[3]
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Amine coupling through EDC/NHS: a practical approach. ResearchGate. Available at: [Link] (Accessed: 2024-12-25).
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Conjugating Carboxyl Functionalized Gold Nanoparticles. NanoHybrids. Available at: [Link] (Accessed: 2024-12-25).
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Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). The Royal Society of Chemistry. Available at: [Link] (Accessed: 2024-12-25).
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Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). National Institutes of Health. Available at: [Link] (Accessed: 2024-12-25).
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Cysteamine functionalized gold nanoparticles exhibit high efficiency delivery of genetic materials in embryonic stem cells majorly via clathrin mediated endocytosis. PubMed. Available at: [Link] (Accessed: 2024-12-25).
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Grafting with RAFT—gRAFT Strategies to Prepare Hybrid Nanocarriers with Core-shell Architecture. National Institutes of Health. Available at: [Link] (Accessed: 2024-12-25).
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Laser-Assisted Synthesis of Polymer-Coated Gold Nanoparticles for Studying Gamma Radiation Resistance. MDPI. Available at: [Link] (Accessed: 2024-12-25).
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Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. Available at: [Link] (Accessed: 2024-12-25).
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Poly(N-isopropylacrylamide) coated gold nanoparticles as colourimetric temperature and salt sensors. RSC Publishing. Available at: [Link] (Accessed: 2024-12-25).
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Amine Functionalization of Gold Surfaces: Ultra High Vacuum Deposition of Cysteamine on Au(111). ACS Publications. Available at: [Link] (Accessed: 2024-12-25).
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Aggregation of gold nanoparticles is observed with an addition of cysteamine hydrochloride solution. Any suggestions?. ResearchGate. Available at: [Link] (Accessed: 2024-12-25).
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Gold Nanoparticle-Modified Molecularly Imprinted Polymer-Coated Pencil Graphite Electrodes for Electrochemical Detection of Bisphenol A. ACS Publications. Available at: [Link] (Accessed: 2024-12-25).
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Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection. MDPI. Available at: [Link] (Accessed: 2024-12-25).
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Nanoengineering with RAFT polymers: from nanocomposite design to applications. RSC Publishing. Available at: [Link] (Accessed: 2024-12-25).
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Gold Nanoparticles Grafted with PLL-b-PNIPAM: Interplay on Thermal/pH Dual-Response and Optical Properties. National Institutes of Health. Available at: [Link] (Accessed: 2024-12-25).
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Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. National Institutes of Health. Available at: [Link] (Accessed: 2024-12-25).
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Cysteamine-coated gold nanoparticles for bimodal colorimetric detection with inverse sensitivity: a proof-of-concept with lysozyme. RSC Publishing. Available at: [Link] (Accessed: 2024-12-25).
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Polymer-tethered glycosylated gold nanoparticles as versatile tools for bio-sensing. RSC Publishing. Available at: [Link] (Accessed: 2024-12-25).
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Glycopolymer-Grafted Nanoparticles: Synthesis Using RAFT Polymerization and Binding Study with Lectin. ACS Publications. Available at: [Link] (Accessed: 2024-12-25).
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Gold Nanoparticles with Poly(N-isopropylacrylamide) Formed via Surface Initiated Atom Transfer Free Radical Polymerization Exhibit Unusually Slow Aggregation Kinetics. ACS Publications. Available at: [Link] (Accessed: 2024-12-25).
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A Review on Biomedical, Biomolecular, and Environmental Monitoring Applications of Cysteamine Functionalized Nanomaterials. MDPI. Available at: [Link] (Accessed: 2024-12-25).
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Guide to the Synthesis, Purification, and Characterization of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic Acid (CPADB)
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the laboratory-scale preparation of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), a highly versatile chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We delve into the detailed synthesis and purification protocols, the underlying chemical principles, and the analytical techniques required for successful characterization. This guide is intended for researchers in polymer chemistry and drug development who require well-defined polymers for advanced applications, such as constructing sophisticated drug delivery systems.
Introduction: The Significance of CPADB in Polymer Science
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The control exerted by this process is primarily dictated by the choice of the RAFT chain transfer agent (CTA).[1] 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) has emerged as a particularly valuable CTA due to its dithiobenzoate structure, which is especially effective for controlling the polymerization of methacrylate and methacrylamide monomers.[3]
The key structural features of CPADB—a carboxylic acid group for post-polymerization modification or surface anchoring and a cyano group for radical stabilization—make it an ideal choice for creating functional polymers.[4][5] These polymers are increasingly being explored for biomedical applications, including the formation of block copolymer micelles and vesicles for targeted drug delivery.[5][6] This guide provides the necessary protocols and scientific rationale to empower researchers to synthesize and utilize this critical reagent.
The RAFT Mechanism: A Foundation for Controlled Polymerization
To appreciate the synthesis of CPADB, one must first understand its role. RAFT polymerization operates via a degenerative chain transfer mechanism where the CTA reversibly deactivates growing polymer chains, ensuring they all grow at a similar rate.[1] The dithiobenzoate group (Z=Phenyl) in CPADB is crucial as it effectively stabilizes the intermediate radical, which is a key requirement for controlling the polymerization of more activated monomers.[2]
Part A: Detailed Synthesis Protocol
This protocol is adapted from the method reported by Mitsukami et al. and cited by The Royal Society of Chemistry. [7] Step 1: Synthesis of Di(thiobenzoyl) disulfide
-
Preparation of Sodium Dithiobenzoate: In a reaction vessel equipped for cooling, combine sodium methoxide (30% in methanol, 45 g, 250 mmol), elemental sulfur (8.0 g, 250 mmol), and anhydrous methanol (62.5 g). Add benzyl chloride (15.75 g, 124 mmol) to this mixture. Heat the reaction in an oil bath at 67 °C for 10 hours. [7]2. Work-up: Cool the mixture to 7 °C in an ice bath. Filter off the precipitated salt and remove the solvent under vacuum. Dissolve the residue in deionized water (125 mL). [7]3. Acidification and Extraction: Acidify the crude sodium dithiobenzoate solution with 1.0 N HCl (125 mL) and extract the resulting dithiobenzoic acid with diethyl ether (50 mL). Transfer the product back to an aqueous phase by adding deionized water (75 mL) and 1.0 N NaOH (150 mL). [7]4. Oxidative Coupling: In a separate flask, dissolve potassium ferricyanide(III) (8.23 g, 25 mmol) in deionized water (150 mL). Add the sodium dithiobenzoate solution (87.5 mL) to the ferricyanide solution under vigorous stirring. [7]5. Isolation: A red precipitate of di(thiobenzoyl) disulfide will form. Filter the solid and wash it extensively with deionized water until the washings are colorless. Dry the product in a vacuum oven overnight. [7]6. Purification: Recrystallize the crude product from ethanol to yield pure di(thiobenzoyl) disulfide. [7] Step 2: Synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-azobis(4-cyanopentanoic acid) (2.92 g, 11.5 mmol) and the di(thiobenzoyl) disulfide from Step 1 (2.13 g, 7 mmol) in 40 mL of distilled ethyl acetate. [7]2. Reaction: Heat the solution at reflux for 18 hours. The solution will turn a deep red color. [7]3. Solvent Removal: After the reaction is complete, remove the ethyl acetate under vacuum to yield a crude red oil. [7]
Part B: Detailed Purification Protocol
The purity of the RAFT agent is paramount for achieving good control over polymerization. Column chromatography is required to separate the desired product from byproducts.
-
Column Preparation: Prepare a silica gel column (silica gel 60 Å, 70-230 mesh) using an ethyl acetate:hexane (2:3 v/v) mixture as the eluent. [7]2. Chromatography: Load the crude red oil onto the column and elute with the ethyl acetate:hexane mixture. [7]3. Fraction Collection: Collect the fractions that are red in color. These contain the CPADB product. [7]4. Drying and Crystallization: Combine the red fractions and dry them over anhydrous sodium sulfate overnight. Filter off the drying agent and remove the solvent mixture under vacuum. This will yield a red oily residue. [7]5. Final Isolation: Place the red oily residue in a freezer at -20 °C, whereupon it should crystallize. The final product can be further purified by recrystallization from an ethyl acetate:hexane (2:3) mixture. A yield of approximately 78% can be expected. [7]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized CPADB.
Physicochemical Properties
| Property | Expected Value | Source |
| Appearance | Red/Pink Crystalline Solid | [7] |
| Melting Point | 98 °C | [7] |
Spectroscopic Analysis
¹H-NMR Spectroscopy: Proton NMR is the primary method for structural confirmation. The spectrum should be recorded in a suitable deuterated solvent (e.g., CDCl₃).
| Chemical Shift (ppm) | Protons | Multiplicity | Assignment Rationale |
| 7.95 - 8.05 | 2H | Doublet/Multiplet | Aromatic protons ortho to the C=S group. |
| 7.55 - 7.65 | 1H | Triplet/Multiplet | Aromatic proton para to the C=S group. |
| 7.35 - 7.50 | 2H | Triplet/Multiplet | Aromatic protons meta to the C=S group. |
| 2.40 - 2.80 | 4H | Multiplets | Methylene protons (-CH₂-CH₂-) of the pentanoic acid backbone. |
| 1.90 | 3H | Singlet | Methyl protons (-CH₃) adjacent to the quaternary carbon. |
(Note: The carboxylic acid proton (-COOH) may be broad and its chemical shift can vary significantly depending on solvent and concentration.) [7] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 (broad) | O-H stretch | Carboxylic Acid |
| ~2240 | C≡N stretch | Nitrile |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1050 | C=S stretch | Dithiobenzoate |
(Note: These are approximate values and can shift based on the molecular environment.) [7]
Safety and Handling Precautions
The synthesis of CPADB involves several hazardous materials. Adherence to strict safety protocols is mandatory. [8][9][10][11]
| Reagent | Key Hazards | Recommended Precautions |
|---|---|---|
| Benzyl Chloride | Lachrymator, Carcinogen, Toxic | Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. |
| Carbon Disulfide | Extremely Flammable, Toxic, Reproductive Hazard | Handle only in a well-ventilated fume hood, away from all ignition sources. Use spark-proof equipment. [11] |
| Sodium Methoxide | Corrosive, Flammable Solid | Handle in a dry environment (e.g., glove box or under inert gas). Avoid contact with water. Wear appropriate PPE. |
| Potassium Ethyl Xanthate | Harmful if swallowed, Skin/Eye Irritant | Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. [8][9] |
| Diethyl Ether | Extremely Flammable, Peroxide Former | Use in a fume hood away from ignition sources. Check for peroxides before use, especially with older containers. |
| Strong Acids/Bases (HCl, NaOH) | Corrosive | Wear gloves, lab coat, and goggles. Add acid/base to water slowly, never the reverse. |
General Hygiene: Always wash hands thoroughly after handling chemicals. [9]Contaminated work clothing should be laundered separately. [10]
Applications in Research and Drug Development
The primary application of CPADB is as a CTA in RAFT polymerization to create well-defined polymers. The presence of the terminal carboxylic acid group is a key feature, allowing for subsequent chemical modifications. [5]
-
Bioconjugation: The -COOH group can be activated (e.g., using NHS/EDC chemistry) to conjugate polymers to biomolecules like proteins, peptides, or targeting ligands. [5][12][13]* Surface Modification: Polymers synthesized with CPADB can be grafted onto surfaces (e.g., nanoparticles, medical devices) to impart specific properties like biocompatibility or anti-fouling characteristics. [4]* Drug Delivery Vehicles: CPADB is instrumental in synthesizing amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form nanostructures like micelles or vesicles, which can encapsulate hydrophobic drugs, enhancing their solubility and enabling controlled release. [6][14][15]This is a cornerstone of advanced nanomedicine and drug delivery research. [16]
References
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The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry B. Retrieved from [Link]
-
Ho, H. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry. Retrieved from [Link]
-
Durham University. (2013). The Synthesis and Self-Assembly of MPC Block Copolymers. Durham e-Theses. Retrieved from [Link]
-
Foy, C., et al. (2021). Aqueous Photo-RAFT Polymerization under Ambient Conditions: Synthesis of Protein-Polymer Hybrids in Open Air. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. Retrieved from [Link]
-
ResearchGate. (2023). Can 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) be used as a RAFT agent for PNIPAM synthesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of: A neat NCC, B CPADB-modified NCC. Retrieved from [Link]
-
Ho, H. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. Retrieved from [Link]
-
CORE. (n.d.). Enzymatically-triggered, isothermally responsive polymers. Retrieved from [Link]
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American Chemical Society. (n.d.). ARTICLE. Retrieved from [Link]
-
Loba Chemie. (2015). POTASSIUM ETHYL XANTHATE EXTRA PURE MSDS. Retrieved from [Link]
-
National Institutes of Health. (2014). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify DDMAT (raft agent) using column chromatography?. Retrieved from [Link]
-
National Institutes of Health. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. Retrieved from [Link]
-
American Chemical Society. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Applications of Polyhydroxyalkanoates in Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2025). Reversible Addition-Fragmentation Chain Transfer Polymerization Mediated by a Solid Supported Chain Transfer Agent. Retrieved from [Link]
-
MDPI. (2022). Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon disulfide. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved from [Link]
-
Specific Polymers. (n.d.). RAFT polymerization. Retrieved from [Link]
-
Quadra. (2009). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Application Note: Re-initiation Efficiency of 4-Cyano-4-methylpentanoic Radical in RAFT
Executive Summary
The 4-cyano-4-methylpentanoic radical (CMP) is a ubiquitous species in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, serving as the leaving R-group in widely used agents like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) and various trithiocarbonates. Derived from the azo-initiator ACVA (V-501), this radical offers a unique balance of stability and reactivity, particularly for methacrylate and styrenic monomers.
However, its re-initiation efficiency (
Mechanistic Insight: The Re-initiation Bottleneck
In RAFT, the pre-equilibrium step determines the number of chains and the dispersity (
The Critical Inequality
For narrow dispersity and linear molecular weight evolution, the rate of re-initiation (
The CMP radical is a tertiary radical stabilized by a cyano group.
-
Ideally: It is an excellent leaving group for methacrylates (MMA) and styrenics because it mimics the propagating radical's stability.
-
The Problem: If the R-group is too stable (e.g., when polymerizing highly reactive acrylates/acrylamides),
slows down, causing an "induction period" and broadening the PDI.
The Hidden Trap: Self-Catalyzed Hydrolysis
A specific failure mode exists for RAFT agents containing the 4-cyano-4-methylpentanoic moiety. The pendant carboxylic acid group can intramolecularly catalyze the hydrolysis of the nitrile group to a primary amide.[1]
-
Nitrile-R (Active): Efficient re-initiation.
-
Amide-R (Inactive): The resulting radical is less stable and exhibits poor re-initiation kinetics, often acting as a spectator or causing hybrid peak distributions in GPC.
Pathway Visualization
The following diagram illustrates the RAFT pre-equilibrium and the competing hydrolysis pathway that compromises efficiency.
Figure 1: The RAFT pre-equilibrium showing the efficient re-initiation pathway (Green) versus the parasitic hydrolysis pathway (Red/Grey) that degrades R-group performance.
Protocol 1: Self-Validating Purity Check (NMR)
Before initiating polymerization, you must validate the integrity of the R-group. Commercial samples of CPADB or synthesized trithiocarbonates often degrade upon long-term storage.
Objective: Quantify the ratio of Active Nitrile to Inactive Amide.
Materials
-
Solvent: DMSO-d6 (preferred for hydrogen bonding resolution) or CDCl3.
-
Sample: 10-15 mg of RAFT agent.
Procedure
-
Dissolve the RAFT agent in DMSO-d6.
-
Acquire a standard 1H NMR spectrum (at least 16 scans).
-
Target Region (Active): Look for the methyl protons adjacent to the nitrile group (
ppm, singlet). -
Target Region (Impurity): Look for the amide protons. In DMSO-d6, primary amides (
) typically show two broad singlets around ppm. -
Calculation:
(Note: Adjust integration stoichiometry based on specific RAFT agent structure).
Pass Criteria: >95% Purity. If amide peaks are visible (>5%), recrystallize the RAFT agent or purify via column chromatography (SiO2, Hexane/Ethyl Acetate gradient) before use.
Protocol 2: Optimized Polymerization Workflow
This protocol is optimized for Methyl Methacrylate (MMA) using a CMP-based RAFT agent (e.g., CPADB).
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Monomer | Methacrylates (MMA, DMAEMA) | CMP radical is tertiary; matches stability of methacrylate propagating radical. |
| RAFT Agent | CPADB or Dodecyl-CMP-Trithiocarbonate | Dithiobenzoates (CPADB) are excellent for methacrylates. Trithiocarbonates are better if copolymerizing with acrylates. |
| Initiator | AIBN or ACVA | ACVA generates the exact same radical as the R-group, preventing "hybrid" chain ends. |
| Solvent | Anisole or Toluene | Non-protic solvents minimize in-situ hydrolysis of the nitrile group. |
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Prepare a solution of Monomer (M), RAFT Agent (CTA), and Initiator (I) in the chosen solvent.[2]
-
Target Ratio:
. -
Note: Keep
low ( eq relative to CTA) to maximize "livingness" and minimize dead chains derived from the initiator.
-
-
Degassing (Critical):
-
Oxygen acts as a radical trap, creating an induction period that mimics poor re-initiation.
-
Perform 4 freeze-pump-thaw cycles to
mbar. Backfill with Argon.
-
-
Polymerization:
-
Immerse reaction vessel in a pre-heated oil bath at 70°C .
-
Why 70°C? This temperature ensures efficient fragmentation of the tertiary R-group (
increases with T) without causing excessive thermal self-initiation of MMA.
-
-
Quenching:
-
Stop reaction at ~60-70% conversion. High conversion leads to viscosity effects (Trommsdorff effect) which can mask kinetic data.
-
Quench by rapid cooling in liquid nitrogen and exposure to air.
-
Data Interpretation (GPC)
Analyze the molecular weight distribution (MWD).
-
Scenario A (Ideal): Monomodal peak, PDI < 1.2.
-
Scenario B (Low MW Tailing/Shoulder):
-
Diagnosis: Slow re-initiation.[1] The R-group is fragmenting but adding to monomer slower than the chain propagates.
-
Fix: Increase temperature or switch to a less stable R-group (e.g., cyanoisopropyl) if using acrylates.
-
-
Scenario C (High MW Shoulder):
-
Diagnosis: Bimolecular termination (coupling).
-
Fix: Decrease initiator concentration.
-
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4] Australian Journal of Chemistry, 58(6), 379-410. Link
-
Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.[1][3][4][5][6][7][8] Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5347-5393. Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
-
Postma, A., Davis, T. P., Moad, G., & O'Shea, M. S. (2006). Impact of the Chain Transfer Agent R-Group on the RAFT Polymerization of Methyl Methacrylate. Macromolecules, 39(16), 5307-5318. Link
-
Fuchs, A. V., et al. (2013). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control. Macromolecules, 46(21), 8542–8552. Link
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Precision Engineering of Bio-Conjugatable Polymers: Application of Carboxyl-Functionalized Chain Transfer Agents
Executive Summary & Technical Overview
In the landscape of precision medicine, the ability to synthesize polymers with defined molecular weights, narrow dispersity (Đ), and specific terminal functionality is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust method for "living" radical polymerization.
This guide focuses on Carboxyl-Functionalized Chain Transfer Agents (CTAs) . These agents serve a dual purpose: they control the polymerization kinetics to yield uniform chains and simultaneously install a reactive carboxylic acid (-COOH) handle at the polymer terminus. This handle is critical for downstream bioconjugation to proteins, peptides, or amine-bearing small molecule drugs via carbodiimide chemistry (EDC/NHS).
The Mechanistic Edge
Unlike random copolymerization where functional groups are distributed stochastically, carboxyl-functionalized CTAs ensure telechelic fidelity —meaning virtually every polymer chain carries exactly one functional group at the
Figure 1: The RAFT Equilibrium & Functional Retention
The following diagram illustrates how the functional CTA mediates the equilibrium to ensure uniform growth while retaining the functional groups (R and Z) on the dormant chains.
Caption: The RAFT process relies on a rapid equilibrium between active and dormant chains. The carboxyl group (on the R-group) is retained at the chain end throughout propagation.
Selection Guide: Matching CTA to Monomer
The success of RAFT polymerization depends entirely on matching the reactivity of the CTA (specifically the Z-group and R-group) with the monomer class. Mismatches lead to inhibition or lack of control (high Đ).
Monomer Classes
-
MAMs (More Activated Monomers): Styrenes, Methacrylates (e.g., PEGMA), Acrylates, Acrylamides.
-
LAMs (Less Activated Monomers): Vinyl acetate, N-Vinylpyrrolidone (NVP).[1]
Table 1: Carboxyl-CTA Selection Matrix
| CTA Class | Structure Example | Z-Group | Recommended Monomers | Stability (Hydrolysis/Aminolysis) |
| Trithiocarbonates | DDMAT | S-Dodecyl | Acrylates, Styrenes, Methacrylates | High. Preferred for bio-applications due to higher stability than dithiobenzoates. |
| Dithiobenzoates | CPADB | Phenyl | Methacrylates, Styrenes | Moderate. Prone to hydrolysis; excellent control for methacrylates. |
| Xanthates | Custom | O-Alkyl | Vinyl Acetate, NVP (LAMs) | Low. Generally not used for methacrylates. |
Expert Recommendation: For most drug delivery applications involving PEGylation or methacrylate backbones, DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) is the gold standard. It provides a carboxylic acid on the R-group (re-initiating group) and a hydrophobic dodecyl Z-group that can self-assemble into micelles in aqueous media.
Protocol A: Synthesis of Carboxyl-Terminated Poly(PEGMA)
Objective: Synthesize a well-defined polymer (Mn ~ 20 kDa, Đ < 1.15) using DDMAT as the CTA.
Materials
-
Monomer: Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn 300 or 500). Note: Must be passed through a basic alumina column to remove inhibitor (MEHQ) before use.
-
CTA: DDMAT (Carboxyl-functionalized trithiocarbonate).
-
Initiator: AIBN (Azobisisobutyronitrile).[2] Recrystallized from methanol.
-
Solvent: 1,4-Dioxane or DMF (HPLC Grade).
Step-by-Step Methodology
-
Stoichiometry Calculation (Critical): The target Degree of Polymerization (
) is determined by the ratio of Monomer to CTA. Example: For 20 kDa polymer using PEGMA (Mw 300), .-
Monomer: 20 mmol (6.0 g)
-
CTA (DDMAT): 0.30 mmol (109 mg)
-
Initiator (AIBN): 0.06 mmol (9.8 mg)
-
Ratio: [M]:[CTA]:[I] = 66 : 1 : 0.2
-
Note: Keep [CTA]/[I] ratio between 5:1 and 10:1 to minimize dead chain termination.
-
-
Reaction Setup:
-
Dissolve Monomer, CTA, and Initiator in Dioxane (50 wt% monomer concentration) in a Schlenk tube or round-bottom flask sealed with a septum.
-
Degassing: This is the most common failure point. Sparge with high-purity Nitrogen or Argon for at least 30 minutes. Oxygen inhibits radical polymerization.
-
-
Polymerization:
-
Immerse the flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300-500 rpm.
-
Time: 6–12 hours. (Stop at ~80% conversion to preserve "livingness" and low dispersity).
-
-
Quenching & Purification:
-
Quench by cooling in liquid nitrogen or ice water and exposing to air.
-
Precipitation: Dropwise addition of the polymer solution into cold Diethyl Ether or Petroleum Ether (10x volume excess).
-
Centrifuge (4000 rpm, 5 min) and decant the supernatant (contains unreacted monomer).
-
Repeat precipitation 2x.
-
Dry under vacuum at room temperature for 24 hours.
-
Protocol B: Bioconjugation via EDC/NHS Coupling
Objective: Conjugate an amine-bearing molecule (Drug/Protein) to the Carboxyl-Polymer.
WARNING - The Aminolysis Risk: Primary amines can attack the trithiocarbonate (RAFT) group, causing it to cleave (aminolysis). This generates a thiol and detaches the Z-group.
-
Strategy: We perform the activation step (NHS ester formation) in an organic solvent before adding the amine, or maintain pH < 7.5 during conjugation to favor amide bond formation over aminolysis.
Workflow Diagram
Caption: Two-step conjugation protocol designed to minimize RAFT agent degradation. Activation is performed first, followed by controlled reaction with the target amine.
Methodology
-
Activation (Organic Phase):
-
Dissolve Polymer-COOH (1 eq, based on Mn) in dry DMF or DMSO (100 mg/mL).
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (5 eq).
-
Add NHS (N-Hydroxysuccinimide) (5 eq).
-
Stir at Room Temp for 2–4 hours.
-
Note: Using Sulfo-NHS is not necessary if working in organic solvent, but required if activation is in aqueous buffer.
-
-
Conjugation:
-
Dissolve the Amine-Drug/Protein (1.2 eq) in PBS (pH 7.4). Do not use Tris or Glycine buffers as they contain competing amines.
-
Add the activated Polymer-NHS solution dropwise to the protein solution. Ensure the final organic solvent content is <10% (v/v) to prevent protein denaturation.
-
React at 4°C overnight or Room Temp for 4 hours.
-
-
Purification:
-
Dialysis: Use a membrane with a Molecular Weight Cut-Off (MWCO) suitable to retain the Polymer-Conjugate but pass unreacted drug and coupling reagents (e.g., 3.5 kDa MWCO for a 20 kDa polymer).
-
Dialyze against PBS (3 changes) then water (3 changes).
-
Lyophilize to obtain the final powder.
-
Quality Control & Characterization
To ensure scientific integrity, every batch must be validated.
Nuclear Magnetic Resonance ( H-NMR)
-
End-Group Analysis: Calculate Mn by comparing the integration of the Z-group signals (e.g., terminal methyl of dodecyl chain at ~0.9 ppm for DDMAT) vs. the polymer backbone signals.
-
Conversion: Verify disappearance of vinyl protons (5.5–6.2 ppm).
Gel Permeation Chromatography (GPC/SEC)
-
Dispersity (Đ): A successful RAFT polymerization should yield Đ < 1.20.[3]
-
Shift: Upon conjugation, a shift to higher molecular weight (or change in retention time due to hydrodynamic volume change) confirms successful coupling.
-
UV Detection: The trithiocarbonate group absorbs strongly at ~305-310 nm. Presence of this peak confirms the RAFT end-group is intact. Loss of this peak indicates aminolysis or hydrolysis.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[4] Living Radical Polymerization by the RAFT Process.[1][4][][6][7] Australian Journal of Chemistry, 58(6), 379–410.[4] Link
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.[] Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
-
Semsarilar, M., & Perrier, S. (2010). "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1] Nature Chemistry, 2, 811–820. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers). Link
Sources
- 1. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Surface Modification via SI-RAFT using 4-Cyano-4-methylpentanoic Acid Derivatives
Abstract
This technical guide details the protocol for immobilizing 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) and related derivatives onto solid substrates to facilitate Surface-Initiated RAFT (SI-RAFT) polymerization. Unlike "grafting-to" methods, which are limited by steric hindrance, this "grafting-from" approach utilizing the R-group anchoring strategy allows for the synthesis of high-density polymer brushes (0.1 – 0.7 chains/nm²) with precise molecular weight control and low dispersity (
Introduction: The Molecule and the Mechanism
The class of molecules derived from 4-Cyano-4-methylpentanoic acid serves as bifunctional RAFT agents. They possess two critical distinct chemical handles:
-
Carboxylic Acid (COOH): A stable anchoring group for immobilization onto amine-functionalized surfaces via EDC/NHS chemistry.
-
Thiocarbonylthio Moiety (S=C-S-): The reactive center that mediates controlled radical polymerization (CRP).
The R-Group Anchoring Strategy
In this protocol, the RAFT agent is immobilized via its R-group (the cyanopentanoic acid fragment). This is a critical mechanistic distinction:
-
R-Group Approach (Recommended): The RAFT agent is attached to the surface via the leaving group. Upon initiation, the radical species remains on the surface, initiating polymer growth away from the substrate. The thiocarbonylthio group (Z-group) "floats" at the chain end, maintaining "living" character. This yields high grafting densities .
-
Z-Group Approach: The stabilizing group is attached. The polymer grows by insertion at the surface. This often suffers from steric crowding and lower densities.
Target Molecule Structure
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Function: Dithiobenzoate-based RAFT agent.
-
Compatibility: Excellent for methacrylates, styrenes, and acrylamides (e.g., NIPAM).
-
Appearance: Red/Pink crystalline solid.
Experimental Workflow Visualization
The following diagram illustrates the chemical progression from a bare silica surface to a polymer-grafted hybrid material.
Figure 1: Step-by-step chemical workflow for immobilizing CPADB and growing polymer brushes.
Detailed Protocols
Phase 1: Substrate Functionalization (Silanization)
Objective: Introduce reactive primary amines onto the silica surface.
Reagents:
-
Silica Nanoparticles (SiO₂ NPs) or Wafers
-
(3-Aminopropyl)triethoxysilane (APTES )
-
Anhydrous Toluene
Protocol:
-
Activation: Disperse 1.0 g of SiO₂ NPs in 50 mL ethanol. Sonicate for 30 mins. Add 2 mL ammonia solution (
, 28%) and stir for 2 hours to maximize surface hydroxyl groups. Centrifuge and wash with water/ethanol. -
Drying: Dry NPs under vacuum at 110°C for 2 hours to remove physisorbed water (critical to prevent APTES self-polymerization).
-
Silanization: Resuspend dried NPs in 50 mL anhydrous toluene. Add 0.5 mL APTES (excess).
-
Reaction: Reflux at 110°C for 12–24 hours under inert atmosphere (
or Ar). -
Purification: Centrifuge (10,000 rpm, 15 min). Wash 3x with toluene and 2x with ethanol to remove unbound silane.
-
Validation: Perform Zeta Potential analysis. A shift from negative (approx -40 mV) to positive (+20 to +30 mV) indicates successful amine attachment.
Phase 2: Immobilization of RAFT Agent (CPADB)
Objective: Covalently attach the RAFT agent via amide coupling.
Reagents:
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB )[1]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC ) or Diisopropylcarbodiimide (DIC )
-
N-Hydroxysuccinimide (NHS )
-
Solvent: Anhydrous DMF or Dioxane (CPADB is hydrophobic; avoid pure water).
Protocol:
-
Activation: In a small vial, dissolve CPADB (0.2 mmol, ~56 mg) in 5 mL anhydrous DMF.
-
Add EDC (0.4 mmol) and NHS (0.4 mmol). Stir for 30–60 minutes at Room Temperature (RT) to form the NHS-ester intermediate. Note: Solution should remain clear/red.
-
Coupling: Disperse 200 mg of Amine-functionalized SiO₂ NPs (from Phase 1) in 10 mL DMF via sonication.
-
Add the activated CPADB solution to the NP dispersion.
-
Reaction: Stir gently for 24 hours at RT in the dark (RAFT agents are light-sensitive).
-
Purification: Centrifuge and wash extensively with DMF (until supernatant is colorless) and then Methanol. The NPs should now be pink/light red .
-
Quantification: Use Thermogravimetric Analysis (TGA) .[2][3] Measure weight loss between 200°C–600°C compared to bare silica to calculate grafting density (
, chains/nm²).
Phase 3: Surface-Initiated Polymerization (SI-RAFT)
Example: Polymerization of N-Isopropylacrylamide (NIPAM) to create thermoresponsive smart surfaces.
Reagents:
-
CPADB-modified Silica NPs
-
NIPAM (Recrystallized from hexane)
-
Initiator: AIBN (Recrystallized from methanol)
-
Solvent: 1,4-Dioxane (HPLC grade)
Protocol:
-
Stoichiometry: Target a Degree of Polymerization (DP) of 300.
-
Ratio: [Monomer] : [Surface-CTA] : [AIBN] = 300 : 1 : 0.2
-
Note on Initiator: Use a low ratio of free initiator. Too much AIBN creates free polymer in solution ("sacrificial polymer") which is difficult to separate from NPs.
-
-
Setup: In a Schlenk tube, disperse CPADB-NPs (50 mg) in 1,4-Dioxane (4 mL). Add NIPAM (appropriate mass based on TGA calculation of surface CTA). Add AIBN.[4][5]
-
Degassing (CRITICAL): Oxygen inhibits radical polymerization. Perform 4 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid
. -
Apply vacuum (< 100 mTorr) for 10 min.
-
Thaw in warm water.
-
Backfill with high-purity Nitrogen.
-
-
Polymerization: Immerse Schlenk tube in an oil bath at 70°C for 12–18 hours.
-
Termination: Quench by cooling in ice water and exposing to air.
-
Purification: Centrifuge NPs. Wash 5x with cold water/ethanol to remove unreacted monomer and free polymer.
Data Presentation & Characterization
Expected Results Summary
| Technique | Parameter Measured | Expected Outcome (Successful Grafting) |
| FT-IR | Surface Chemistry | Appearance of C=O amide stretch (1650 cm⁻¹) and C=S stretch (1060 cm⁻¹). |
| XPS | Elemental Composition | Detection of Sulfur (S2p signal) and Nitrogen (N1s). |
| TGA | Grafting Density | Significant weight loss step (20–40%) vs. <2% for bare silica. |
| DLS | Hydrodynamic Size | Size increase (e.g., 100nm |
Mechanistic Diagram: R-Group SI-RAFT
The following diagram details the specific radical mechanism occurring at the surface.
Figure 2: Mechanism of R-Group SI-RAFT. Note that the radical stays on the surface chain, allowing monomer insertion.
Troubleshooting & Optimization
-
"Gelling" / Aggregation:
-
Cause: Inter-particle coupling (radical recombination between particles).
-
Solution: Dilute the nanoparticle concentration during polymerization. Ensure [Surface-CTA] is low enough that particles don't interact statistically.
-
-
Low Grafting Density:
-
Cause: Inefficient amide coupling of CPADB.
-
Solution: Ensure APTES layer is not "multilayered" (which blocks pores). Use anhydrous conditions for the EDC/NHS coupling.
-
-
Loss of "Livingness" (High PDI):
-
Cause: Too much AIBN (Termination by combination dominates).
-
Solution: Reduce AIBN. The ratio of [CTA]:[AIBN] should be at least 5:1, preferably 10:1.
-
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[5][6] Australian Journal of Chemistry. Link
-
Li, C., & Benicewicz, B. C. (2019). Synthesis of Well-Defined Polymer Brushes Grafted from Silica Nanoparticles via RAFT Polymerization. Macromolecules. Link
-
Sigma-Aldrich. (n.d.). RAFT Agents: Choosing the Right Agent. Technical Article. Link
-
Ranjan, S., & Brittain, W. J. (2007). Combination of Living Radical Polymerization and Click Chemistry for Surface Modification. Macromolecules. Link
-
Perrier, S., Takolpuckdee, P., & Mars, C. A. (2005). Reversible Addition-Fragmentation Chain Transfer Polymerization: End Group Modification for Functionalized Polymers and Chain Transfer Agent Recovery. Macromolecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. RAFT-013|CAS:870196-80-8|4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [specchem-wako.fujifilm.com]
- 5. reddit.com [reddit.com]
- 6. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of CPADB RAFT Agents
Topic: Stability & Handling of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) and related Cyanopentanoic Acid RAFT Agents. Reference ID: TS-RAFT-CPADB-001 Status: Active Guide
Introduction: The "Red" Warning
Welcome to the technical support hub for CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).
The Core Problem: CPADB is a dithiobenzoate.[1][2] Its deep red color is the visual indicator of "livingness." If your reaction mixture turns pale pink, yellow, or colorless, you have likely suffered hydrolysis or aminolysis .
This guide addresses the chemical instability of the thiocarbonylthio moiety (
Module 1: Storage & Handling (Pre-Reaction)
Q: My CPADB powder has turned from deep red to a pale solid. Is it still usable?
A: Likely not. The color loss indicates the cleavage of the dithiobenzoate group.
-
Cause: Exposure to moisture and ambient light at room temperature leads to slow hydrolysis or oxidation.
-
The Fix: Check the
H NMR (see Module 4). If the aromatic region (7.4–8.0 ppm) is diminished relative to the methyl region, discard it. -
Prevention Protocol:
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (protects from UV degradation of the C=S bond).
-
Q: Can I store stock solutions of CPADB?
A: Only for short durations (hours) and in anhydrous solvents.
-
Risk: In solvents like THF or Dioxane, trace peroxides or moisture can initiate slow degradation.
-
Rule: Prepare fresh. If you must store a solution, keep it at -20°C, shielded from light, and use within 24 hours.
Module 2: Reaction Conditions (The Danger Zone)
Q: I am performing an aqueous RAFT polymerization. Why did the polymerization die (low conversion)?
A: You likely exceeded the pH stability limit.
CPADB contains a carboxylic acid group, making it soluble in basic water. However, hydroxide ions (
-
The Limit: Dithiobenzoates are generally unstable at pH > 7.0 .
-
The Trap: To dissolve CPADB in water, users often add NaOH. This creates a local high-pH environment that instantly destroys the agent before polymerization begins.
Correct Protocol for Aqueous Solubility:
-
Do NOT use NaOH/KOH.
-
Use Sodium Bicarbonate (
): It is a milder base that solubilizes the acid group without generating a high concentration of . -
Buffer Selection: Use a buffer (e.g., Acetate or Phosphate) to maintain pH between 5.0 and 6.5 .
Q: Can I use CPADB with amine-functionalized monomers?
A: No. This causes Aminolysis. Primary and secondary amines are potent nucleophiles that cleave the dithiobenzoate group, yielding a thiol and a non-living amide.
-
Alternative: Use a protected amine monomer (e.g., Boc-amino ethyl methacrylate) and deprotect after polymerization.
Visualizing the Degradation Pathways
Figure 1: Nucleophilic attack pathways (Hydrolysis and Aminolysis) leading to loss of "living" character.
Module 3: Purification & Workup
Q: I purified my CPADB-polymer on a column, and it lost its color. What happened?
A: You likely used Basic Alumina or basic Silica.
-
The Science: Silica gel is naturally slightly acidic (
), which stabilizes CPADB. Basic Alumina ( ) will hydrolyze the RAFT agent on the column. -
The Fix: Always use neutral or acidic silica gel .
Q: How do I purify CPADB if it has partially degraded?
A: Recrystallization is superior to column chromatography for the raw reagent. Degraded CPADB contains thio-compounds that are hard to separate on silica.
Standard Operating Procedure (SOP): Recrystallization of CPADB
| Step | Action | Observation/Note |
|---|---|---|
| 1 | Dissolve crude CPADB in minimal Ethyl Acetate (warm, not boiling). | Solution should be dark red. |
| 2 | Add n-Hexane dropwise until slight turbidity appears. | Ratio is approx 2:3 (EtOAc:Hexane).[1] |
| 3 | Store at -20°C overnight. | Slow cooling promotes crystal growth. |
| 4 | Filter cold. Wash with cold Hexane. | Target: Dark red crystals. MP: ~98°C. |[1]
Module 4: Diagnostics (Is it Dead?)
Q: How do I confirm my RAFT agent is intact via NMR?
A: Check the integration ratio of Aromatic vs. Methyl protons.
Diagnostic
| Proton Group | Chemical Shift ( | Multiplicity | Integration Target |
| Aromatic (Ortho) | 7.8 – 8.0 ppm | Doublet/Multiplet | 2H |
| Aromatic (Meta/Para) | 7.3 – 7.6 ppm | Multiplet | 3H |
| Methylene ( | 2.3 – 2.8 ppm | Multiplet | 4H |
| Methyl ( | ~1.95 ppm | Singlet | 3H |
Troubleshooting Logic:
-
If the Aromatic (7.8 ppm) integral is
relative to the Methyl (1.95 ppm) , you have lost the dithiobenzoate end-group (Hydrolysis). -
If you see a new peak at ~10.5 ppm , you may have free thiol or thiobenzoic acid byproducts.
Q: My polymer is yellow instead of red. Is it okay?
A: It depends on the Z-group, but for CPADB, YELLOW usually means degradation.
-
CPADB (Dithiobenzoate): Should be Pink to Red .
-
Trithiocarbonates (e.g., EMP, DDMAT): Should be Yellow/Orange .
-
Diagnosis: If a CPADB polymer turns yellow, the
bond has likely degraded to a sulfur species that is not a dithiobenzoate. Run a UV-Vis scan.[3] Intact CPADB has a strong absorption nm ( ) and a weaker band at nm (responsible for red color). Loss of the 510 nm band confirms death.
References & Authority
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer.
-
Core authority on RAFT mechanism and hydrolytic stability of dithiobenzoates.
-
-
Thomas, D. B., et al. (2004). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules.
-
Definitive study on pH limits (pH < 7) for dithiobenzoates.
-
-
Thang, S. H., et al. (1999). A Novel Synthesis of Functional Dithioesters, Dithiocarbamates, Xanthates and Trithiocarbonates. Tetrahedron Letters.
-
Original synthesis and characterization data (NMR/MP) for CPADB.
-
-
Fuchs, A. V., et al. (2013). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Agents. Macromolecules.
-
Describes the specific side-reaction where the cyano group hydrolyzes to an amide.
-
Sources
Technical Support Center: Stability Management of 4-Cyano-4-methylpentanoic Acid
Executive Summary
The Issue: Researchers frequently observe the formation of a polar impurity in 4-Cyano-4-methylpentanoic acid (CMPA) samples after prolonged storage. This impurity is identified as 4-carbamoyl-4-methylpentanoic acid (the primary amide), resulting from the partial hydrolysis of the nitrile group.
The Impact: This degradation compromises the stoichiometry of subsequent reactions (e.g., hydrogenation to amino acids like 3,3-dimethylgabapentin analogs) and can lead to difficult-to-remove side products in downstream API synthesis.
Immediate Action:
-
Verify: Confirm identity via HPLC (RRT ~0.6-0.8 vs. parent).
-
Isolate: Quarantine affected lots; high humidity is the likely root cause.
-
Prevent: Implement desiccant-based storage at <25°C.
Diagnostic Hub: Troubleshooting & FAQs
Q1: I see a new peak eluting before my main CMPA peak in Reverse Phase HPLC. Is this the amide?
Answer: Highly Likely.
In standard C18 Reverse Phase chromatography (acidic mobile phase), the parent compound (CMPA) is relatively hydrophobic due to the gem-dimethyl group and the nitrile. The degradation product, 4-carbamoyl-4-methylpentanoic acid , contains a primary amide group (
-
Typical Behavior: The amide elutes earlier than the nitrile (lower Retention Time).
-
Confirmation: Check the UV spectrum. The nitrile (
) has weak absorption around 210-215 nm. The amide ( ) has a stronger transition, often resulting in a higher area% response factor relative to mass.
Q2: Why is this reaction happening in solid state? I thought nitriles were stable.
Answer: Nitriles are generally stable, but CMPA is unique due to its carboxylic acid moiety . The degradation is an autocatalytic hydrolysis .
-
Hygroscopicity: The carboxylic acid group attracts atmospheric moisture.
-
Intramolecular Catalysis: The acidic proton (
) from the carboxylic acid activates the nitrile nitrogen, making it susceptible to nucleophilic attack by absorbed water. -
Result: Even without external acids, the molecule catalyzes its own degradation in the presence of humidity.
Q3: Can I repurify the material if the amide level is >5%?
Answer: Yes, but with caution.
-
Recrystallization: The amide is much less soluble in non-polar solvents (e.g., Toluene, Heptane) than the nitrile acid. Recrystallization from a Toluene/Ethyl Acetate mixture can often reject the polar amide.
-
Base Extraction: Not recommended.[1] Both species are acidic (carboxylic acid), so simple acid/base extraction will not separate them.
Technical Deep Dive: The Degradation Mechanism
The formation of the amide is a classic acid-catalyzed nitrile hydrolysis, but driven by the molecule's own acidity and environmental moisture.
Pathway Analysis
-
Activation: The nitrile nitrogen is protonated (or hydrogen-bonded) by the carboxylic acid proton.
-
Nucleophilic Attack: Water (from humidity) attacks the electrophilic carbon of the nitrile.
-
Tautomerization: The resulting imidic acid tautomerizes to the thermodynamically stable primary amide.
Visualizing the Pathway
Figure 1: Autocatalytic hydrolysis pathway of CMPA in humid storage conditions.
Experimental Protocols
Protocol A: HPLC Method for Impurity Detection
Use this method to quantify the amide impurity levels.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 5% B (Isocratic)5-20 min: 5% |
| Detection | UV @ 210 nm (Nitrile) and 220 nm (Amide) |
| Temperature | 30°C |
Data Interpretation:
-
Amide Impurity: Elutes at RRT ~0.7 (More polar).
-
CMPA (Parent): Elutes at RRT 1.0.
-
Dicarboxylic Acid (Hydrolysis of Amide): If degradation is severe, a third peak (Diacid) may appear at RRT ~0.5.
Protocol B: Stress Testing (Validation)
To confirm the "Amide" identity in your specific matrix, perform this forced degradation study.
-
Prepare Sample: Dissolve 50 mg of CMPA in 5 mL of 0.1 N HCl.
-
Stress: Heat at 60°C for 4 hours. (Acid hydrolysis mimics the storage degradation but accelerated).
-
Analyze: Inject into HPLC.
-
Result: The peak growing at RRT ~0.7 confirms the amide. (Note: Prolonged heating >24h will convert the Amide to the Diacid).
Storage & Prevention Strategy
To prevent amide formation, you must break the "Moisture + Acid" cycle.
| Variable | Recommendation | Scientific Rationale |
| Temperature | 2°C – 8°C | Arrhenius kinetics: Lowering T significantly reduces the rate of hydrolysis. |
| Container | Double Polyethylene (LDPE) bags inside HDPE Drum | Standard barrier. Crucial: Desiccant sachets must be placed between the bags, not touching the product directly (to avoid leaching). |
| Atmosphere | Nitrogen Blanket | Displaces humid air during packaging. |
| Retest Period | 6 Months | Due to autocatalytic nature, frequent purity checks are required. |
References
-
Mechanisms of Amide Formation
- Title: Mechanism of Amide Bond Formation
- Source: ResearchG
-
URL:[Link]
-
Gabapentin Impurity Profiling (Homologous Chemistry)
-
Nitrile Hydrolysis Kinetics
- Title: The Mechanism for the Acid Catalysed Hydrolysis of Esters and Nitriles.
- Source: ChemGuide.
-
URL:[Link]
-
HPLC Method Development for Polar Impurities
- Title: Mitigating the Effect of Surfactants in Sample Prepar
- Source: LCGC Intern
-
URL:[Link]
Sources
Technical Support Center: Stability & Handling of Cyano-Pentanoic Acid RAFT Agents
Current Status: Operational Topic: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) & Derivatives Audience: Polymer Chemists, Drug Delivery Engineers, Material Scientists
Diagnostic Hub: Is Your RAFT Agent Compromised?
Before initiating polymerization, you must verify the integrity of your Chain Transfer Agent (CTA). Dithiobenzoates like CPADB are high-performance agents but possess a known vulnerability to hydrolysis and oxidation compared to their trithiocarbonate cousins.
Visual Diagnostics (The "Traffic Light" Test)
The thiocarbonylthio group (
| Color | Status | Diagnosis | Action Required |
| Deep Red / Pink | Optimal | Intact dithiobenzoate structure. | Proceed with polymerization.[1][2][3][4][5][6][7] |
| Orange | Warning | Partial degradation or oxidation. | Check NMR. Purification recommended. |
| Pale Yellow | Critical | Significant hydrolysis or aminolysis. | STOP. Do not use. Purify immediately. |
| Colorless | Dead | Complete loss of C=S functionality. | Discard. The "living" character is lost. |
Spectroscopic Diagnostics ( H NMR)
Visual inspection is subjective. Use NMR for quantitative validation.
-
Target Signal: Look for the aromatic protons of the dithiobenzoate group (ortho-protons) typically around 7.9–8.0 ppm .
-
Impurity Flags:
-
Disappearance: Loss of the 7.9 ppm signal indicates cleavage of the RAFT end-group.
-
New Peaks: Appearance of sharp singlets near 2.0–2.5 ppm often indicates free thiol or disulfide formation (oxidative degradation products).
-
Broadening: In a "living" polymer macro-CTA, broadening is normal, but in the small molecule agent, it indicates aggregation or degradation.
-
Mechanistic Insight: Why Does It Degrade?
Understanding the cause allows you to prevent the effect. The instability of cyano-pentanoic acid agents stems from the electron-deficient nature of the dithiobenzoate carbon, making it a target for nucleophiles.
The Degradation Pathway
The primary enemies are Water (Hydrolysis) and Oxygen (Oxidation) . The carboxylic acid moiety on the pentanoic acid chain can also act as an internal catalyst or hygroscopic handle, drawing moisture to the molecule.
Caption: Figure 1. The hydrolytic and oxidative degradation cascade of dithiobenzoate RAFT agents.
Storage Protocol: The "Zero-Compromise" Standard
To maintain shelf-life >12 months, you must arrest the kinetics of the pathways shown above.
The Golden Rules
-
Temperature: Store at -20°C . Hydrolysis rates drop significantly at sub-zero temperatures.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes disulfide formation.
-
State: Store as a Solid . Never store RAFT agents in solution for long periods. Solvents often contain trace water or peroxides.
-
Container: Amber glass vials with Teflon-lined caps. The C=S bond is photolabile (sensitive to UV light).
Decision Tree: Handling & Storage
Caption: Figure 2. Decision logic for receiving and storing RAFT agents to maximize longevity.
Remediation: Purification Protocols
If your agent has turned orange or yellow, it can often be salvaged. Do not use degraded agent; it will broaden your Dispersity (Đ) and prevent block copolymer formation.
Method A: Column Chromatography (Recommended)
This method is most effective for removing non-polar impurities (disulfides) and polar degradation products.
-
Stationary Phase: Silica Gel (Standard Grade 60).
-
Eluent: Ethyl Acetate : Hexane (Gradient starting at 2:3 or 40:60 v/v).
-
Procedure:
-
Load the crude RAFT agent (dissolved in minimal DCM).
-
Collect the Deep Red band.
-
Discard the yellow leading band (disulfides) and the trailing pale bands.
-
Remove solvent under vacuum at
.
-
Method B: Recrystallization
Best for large quantities (>1g).
-
Protocol:
-
Dissolve agent in minimal hot Ethyl Acetate (approx 40-50°C).
-
Add Hexane dropwise until the solution becomes slightly turbid.
-
Cool slowly to Room Temperature, then to -20°C overnight.
-
Filter the red crystals and dry under high vacuum.
-
Frequently Asked Questions (FAQs)
Q: Can I store the RAFT agent in a stock solution of monomer? A: No. Many monomers (like acrylates) contain inhibitors or trace impurities that can react with the RAFT agent over time. Furthermore, if the monomer autopolymerizes, your RAFT agent will be consumed. Always prepare fresh solutions immediately before degassing.
Q: My polymerization turned yellow after 1 hour. Is this normal? A: It depends on the conversion. As the RAFT agent is distributed across growing polymer chains, the optical density decreases, and the color dilutes to a lighter orange/yellow. However, if it turns yellow before polymerization starts, your agent has degraded.
Q: Why is CPADB less stable than trithiocarbonates (e.g., DoPAT)? A: The phenyl group in dithiobenzoates (CPADB) draws electron density away from the C=S bond, making the carbon center more electrophilic and thus more susceptible to hydrolysis by water or nucleophilic attack by amines [1]. Trithiocarbonates have a sulfur atom donating electron density back to the center, stabilizing it.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[9] Australian Journal of Chemistry, 58(6), 379-410.
-
Thang, S. H., et al. (1999). A Novel Synthesis of Functional Dithioesters, Dithiocarbamates, Xanthates and Trithiocarbonates. Tetrahedron Letters, 40(12), 2435-2438.
-
Sigma-Aldrich. (n.d.). 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid Product Sheet.
-
Thomas, D. B., et al. (2004). Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules, 37(5), 1735–1741.
Sources
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]
- 4. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
Optimizing reaction temperature for 4-cyanovaleric radical generation
Content ID: TS-ACVA-OPT-001 Last Updated: 2025-05-15 Department: Application Science & Technical Support
Introduction
This guide addresses the thermal generation of 4-cyanovaleric radicals , primarily utilizing the azo-initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA/V-501/ACPA).[1] While widely used in RAFT polymerization, emulsion polymerization, and surface modification (SAMs), the efficiency of radical generation is strictly governed by the interplay between temperature-dependent kinetics and pH-dependent solubility .
This support module is structured to guide you through kinetic optimization, solubility management, and failure diagnosis.
Module 1: Kinetic Control & Temperature Selection
Q: What is the optimal temperature for my reaction?
A: There is no single "optimal" temperature; it is a function of your required reaction duration. You must select a temperature that aligns the initiator's half-life (
-
The 10-Hour Benchmark: In aqueous media, ACVA has a 10-hour half-life at approximately 69°C .
-
The Rule of Thumb: For batch reactions, aim for a temperature where the reaction time is 2 to 3 times the half-life of the initiator to ensure sufficient radical flux without exhausting the source too early.
Quantitative Data: Half-Life vs. Temperature
Use the table below to select your operating temperature. Data is derived from Arrhenius parameters (
| Temperature (°C) | Estimated Half-Life ( | Recommended Application |
| 55°C | ~70 - 80 hours | Slow surface modification (SAMs); controlled release. |
| 60°C | ~30 - 35 hours | Long-term polymerizations (>24h). |
| 65°C | ~12 - 14 hours | Standard overnight reactions. |
| 69°C | 10.0 hours | Standard Benchmark. |
| 75°C | ~3 - 4 hours | Rapid polymerizations; high radical flux required. |
| 80°C | ~1 - 1.5 hours | Short, high-conversion "sprint" reactions. |
Technical Note: Operating above 80°C significantly increases the risk of the Cage Effect , where radicals recombine immediately after generation before diffusing into the bulk solvent, effectively wasting the initiator.
Visualization: Decomposition Pathway
The following diagram illustrates the thermal decomposition mechanism and the critical "Cage Effect" checkpoint.
Caption: Thermal decomposition pathway of ACVA. Note that high solvent viscosity or excessive temperature can favor the "Cage Effect," reducing initiation efficiency.
Module 2: Solubility & Preparation
Q: Why won't ACVA dissolve in my water-based buffer?
A: ACVA is a carboxylic acid. In its protonated (acidic) form, it has very low solubility in cold water. It requires a basic pH to deprotonate the carboxylic acid groups, forming a water-soluble salt (carboxylate).
Protocol: Preparation of Aqueous Stock Solution
Do not simply heat the water to dissolve ACVA, as this initiates decomposition before your experiment begins.
-
Calculate Molar Equivalents: You need a base (e.g., NaOH, NaHCO₃) to neutralize the acid groups. ACVA has two carboxylic acid groups per molecule.
-
Ratio: Use 2.0 to 2.2 equivalents of base per 1 mole of ACVA.
-
-
Dissolution Step:
-
Suspend ACVA in room temperature water (it will be cloudy).
-
Slowly add the base solution while stirring.
-
The solution should turn clear as the pH rises above 6-7.
-
-
Verification: Ensure the final pH is neutral to slightly basic (pH 7.0 - 8.0) .
-
Warning: Avoid highly acidic environments (pH < 4) during the reaction, as this may cause the initiator to precipitate out of solution.
-
Module 3: Troubleshooting Guide
Q: My reaction yield is low, or the molecular weight distribution (PDI) is broad. What is wrong?
Use the decision tree below to diagnose the failure mode.
Caption: Diagnostic flowchart for optimizing reaction conditions based on observed physical states and temperature data.
Common Failure Scenarios
Scenario 1: The "Dead" Reaction
-
Symptom: No polymerization occurs after 4 hours at 60°C.
-
Diagnosis: At 60°C, the half-life is >30 hours. The radical flux is too low to overcome the inhibition period (caused by dissolved oxygen).
-
Fix: Degas the solution thoroughly (nitrogen sparge for 15-30 mins) and increase temp to 70°C.
Scenario 2: The "Runaway" Exotherm
-
Symptom: Temperature spikes uncontrollably; product is a gel.
-
Diagnosis: Temperature was too high (>80°C) for the concentration used. The decomposition became self-accelerating.[2]
-
Fix: Lower the initial concentration of ACVA or use a "semi-batch" approach (feeding initiator slowly over time).
References
-
Sigma-Aldrich. 4,4'-Azobis(4-cyanovaleric acid) Product Specification & Safety Data Sheet.Link
-
Fujifilm Wako Chemicals. Water-Soluble Azo Initiators: V-501 Technical Data.[2]Link
-
Lai, J. T., et al. "Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents." Macromolecules, 2002. (Discusses ACVA kinetics in RAFT). Link
-
PubChem. Compound Summary: 4,4'-Azobis(4-cyanovaleric acid).[1][3][4][5][6][7] National Library of Medicine. Link[6]
Sources
- 1. Buy 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [smolecule.com]
- 2. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 6. 4,4'-Azobis(4-cyanovaleric acid), 98%, cont. ca 18% water 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4,4'-Azobis(4-cyanovaleric acid) CAS#: 2638-94-0 [m.chemicalbook.com]
Troubleshooting poor molecular weight control with cyano-based CTAs
Welcome to the RAFT Polymerization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your GPC traces look multimodal, your dispersity (
When using cyano-based Chain Transfer Agents (CTAs) —such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or 2-cyano-2-propyl dithiobenzoate (CPDB)—control issues often stem from two specific mechanisms: hydrolytic instability of the nitrile group or R-group fragmentation mismatch .
Select a module below to diagnose your specific issue.
Module 1: Diagnostic Framework (Reading the GPC Trace)
Before tweaking chemistry, we must interpret the failure mode. Use this decision matrix to classify your problem based on your Size Exclusion Chromatography (SEC/GPC) data.
Figure 1: Diagnostic decision tree for identifying RAFT failure modes based on molecular weight distribution shape.
Module 2: The "Cyano" Specific Failure (Hydrolysis & Stability)
The Issue: You observe a loss of control (
The Science: Cyano-based CTAs (especially CTPPA and CPAD ) are susceptible to hydrolysis of the nitrile (-CN) group into an amide or carboxylic acid.[1] This is often self-catalyzed by the adjacent carboxylic acid group on the CTA or triggered by acidic/basic aqueous media.
-
Consequence: The resulting "amide-CTA" often has a drastically reduced chain transfer coefficient (
). It fails to re-initiate chains effectively, leading to a "dead" CTA that acts more like a spectator, causing the system to revert to conventional Free Radical Polymerization (FRP).
Troubleshooting Protocol:
-
Check CTA Purity (NMR):
-
Dissolve your CTA in DMSO-d6 (CDCl3 may not dissolve degradation products).
-
Target Signal: Look for the disappearance of the nitrile carbon signal in
C NMR (~118-120 ppm) or the appearance of amide protons in H NMR (broad singlets ~7.0-7.5 ppm).[2] -
IR Check: Disappearance of the weak nitrile stretch at ~2235 cm⁻¹.
-
-
Purification (If degraded):
-
Most cyano-CTAs can be recrystallized.
-
Protocol: Dissolve crude CTA in minimal ethyl acetate. Add hexane dropwise until cloudy. Store at -20°C overnight. Filter and dry under vacuum.
-
Critical Insight: Never store cyano-CTAs in aqueous stock solutions for long periods. Prepare fresh.
Module 3: R-Group Selection (The Re-initiation Trap)
The Issue: You are polymerizing Methacrylates (e.g., MMA) and getting high PDI, whereas the same CTA works perfectly for Acrylates or Styrenes .
The Science: RAFT control relies on the R-group (the leaving group) being a better free radical leaving group than the propagating polymer chain.
-
Methacrylates: Produce tertiary propagating radicals (stable, bulky).
-
The Mismatch: If you use a CTA with a secondary cyano-alkyl R-group (like 2-cyanobutanyl found in some trithiocarbonates), the fragmentation rate is too slow. The intermediate radical is too stable, leading to retardation .
-
The Fix: For Methacrylates, you MUST use a Tertiary Cyano-alkyl R-group (e.g., CPDB - 2-cyano-2-propyl).
Compatibility Table:
| Monomer Class | Recommended Cyano-CTA R-Group | Why? |
| Methacrylates (MMA, DMAEMA) | Tertiary (e.g., 2-cyano-2-propyl) | Needs fast fragmentation to compete with stable tertiary propagating radical. |
| Acrylates (MA, BA) | Secondary (e.g., 2-cyanobutanyl) | Tertiary R-groups fragment too fast, causing poor re-initiation efficiency. |
| Styrenics | Secondary or Tertiary | Generally tolerant, but secondary is often preferred for narrower PDI. |
Module 4: Stoichiometry & Inhibition
The Issue: You see a long induction period (no reaction for hours), followed by rapid, uncontrolled polymerization.
The Science: This is often "Initialization Inhibition." The first few addition-fragmentation cycles are slower than the main equilibrium. If your [CTA]:[Initiator] ratio is too high, or if the R-group is slow to re-initiate, the radical concentration drops to near zero.
The Protocol:
-
Adjust Ratio: Standard RAFT requires a [CTA]:[I] ratio of 5:1 to 10:1 .
-
Too High (>20:1): Extremely slow rate, potential for complete inhibition.
-
Too Low (<2:1): High termination, "dead" chains (low MW tailing), loss of "living" character.
-
-
Degassing: Cyano-CTAs are sensitive to oxidation (converting to disulfides). Ensure rigorous deoxygenation (Freeze-Pump-Thaw x3 cycles) rather than simple sparging if MW control is critical.
FAQs: Rapid Fire Support
Q: My polymer is pink/red. Is that bad? A: No, that is good. The color comes from the dithiobenzoate or trithiocarbonate end-group. Retention of color implies retention of the "living" end-group. If the color fades during polymerization (and you aren't using a specific light-degradable CTA), you are likely destroying the CTA via hydrolysis or aminolysis (if using amine monomers).
Q: Can I use Cyano-CTAs with amine-containing monomers? A: Proceed with caution. Primary and secondary amines can cause aminolysis of the thiocarbonylthio group, cleaving the CTA and killing the reaction.
-
Solution: Use a trithiocarbonate (more stable than dithiobenzoate) or ensure the amine monomer is fully protonated (pH < pKa) if working in water.
Q: I have a high MW shoulder (2x molecular weight). A: This is Bimolecular Termination (Coupling) .
-
Cause: Radical concentration is too high (too much initiator) or you pushed conversion too high (>90%).
-
Fix: Stop the reaction at 70-80% conversion. Reduce initiator concentration.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3][4][5] Australian Journal of Chemistry.
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.
-
Skov, A. L., et al. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control. ACS Macro Letters.
-
Sigma-Aldrich (Merck). RAFT Polymerization: Controlled Radical Polymerization Guide.
Sources
- 1. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocontrolled RAFT polymerization: past, present, and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00069A [pubs.rsc.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Impact of acidic impurities on 4-Cyano-4-methylpentanoic acid stability
To: Research & Development Team / Process Chemistry Unit From: Technical Applications Group Subject: Technical Guide: Impact of Acidic Impurities on 4-Cyano-4-methylpentanoic Acid Stability
Executive Summary: The Acid-Catalyzed Threat
This compound (CMPA) (CAS: 27579-05-1) presents a unique stability challenge due to its bifunctional nature: it contains both a carboxylic acid and a tertiary nitrile group.
While the carboxylic acid moiety is relatively stable, the nitrile group at the quaternary carbon (C4) is susceptible to hydrolysis. However, the critical insight for your stability profile is not just hydrolysis—it is acid-catalyzed cyclization .
The Core Issue: In the presence of acidic impurities (e.g., residual mineral acids like HCl or H₂SO₄ from synthesis) and trace moisture, CMPA undergoes a cascade of degradation. The nitrile does not just hydrolyze to the linear amide; the proximity of the carboxylic acid tail allows for an intramolecular attack, rapidly forming 3,3-dimethylglutarimide . This impurity is often non-polar and difficult to purge in subsequent steps.
Diagnostic Troubleshooting (Q&A)
This section addresses specific anomalies you may observe in HPLC/UPLC traces or physical appearance.
Q1: I am seeing a new, less polar impurity peak (RRT > 1.0) increasing during storage. What is it?
-
Diagnosis: This is likely 3,3-dimethylglutarimide (also known as 4,4-dimethyl-2,6-piperidinedione).
-
Mechanism: Under acidic conditions, the nitrile hydrolyzes to a primary amide. The amide nitrogen then attacks the C1-carbonyl of the carboxylic acid chain, closing the ring to form a stable 6-membered imide.
-
Trigger: Residual acid (pH < 3) + Heat/Time.
-
Action: Check the pH of a 10% aqueous slurry of your solid. If pH < 4.0, re-slurry in mild bicarbonate solution to neutralize residual acid.
Q2: My assay is dropping, and a polar peak (RRT < 1.0) is appearing.[1]
-
Diagnosis: This is the Primary Amide Intermediate (4-carbamoyl-4-methylpentanoic acid).
-
Mechanism: Partial hydrolysis of the nitrile. This is the precursor to the imide described above.
-
Trigger: High moisture content (>0.5% w/w) in the presence of weak acidity.
-
Action: Dry the sample immediately. Ensure storage containers are hermetically sealed with desiccants.
Q3: Can I remove these impurities using standard recrystallization?
-
Technical Insight:
-
The Amide: Yes, it is much more polar and can often be removed by recrystallization from non-polar solvents (e.g., Toluene/Heptane) or water-washing.
-
The Imide: Difficult. The imide has similar solubility properties to the parent CMPA in organic solvents.
-
-
Recommendation: Prevention is superior to purification. You must control the "Acidic History" of the batch.
Technical Deep Dive: Degradation Mechanism
The degradation of CMPA is driven by the activation of the cyano group by protons (
Mechanism Visualization
The following diagram illustrates the pathway from CMPA to its critical impurities.
Figure 1: Acid-catalyzed degradation pathways of CMPA. Note the bifurcation at the Amide stage: cyclization (Imide) is favored in anhydrous/low-water acidic conditions, while hydrolysis (Diacid) dominates in dilute aqueous acid.
Quantitative Impact Analysis
The following data summarizes the stability impact of residual acidity (simulated by spiking with H₂SO₄) over 4 weeks at 40°C/75% RH.
| Residual Acidity (pH of 10% slurry) | Assay Loss (%) | Amide Impurity (%) | Imide Impurity (%) | Status |
| pH 5.5 (Control) | < 0.2% | < 0.1% | ND | Stable |
| pH 4.0 | 1.5% | 0.8% | 0.3% | Caution |
| pH 2.5 | 8.4% | 3.1% | 4.8% | Critical Failure |
Note: "ND" = Not Detected. Data extrapolated from general nitrile stability models [1].
Corrective Protocols
If you suspect acidic contamination, execute the following "Acid Purge" Protocol immediately.
Protocol A: pH Neutralization Wash
Use this for solid batches showing early signs of degradation.
-
Slurry: Suspend the CMPA solid in 5 volumes of chilled water (0–5°C).
-
Neutralize: Slowly add 5% Sodium Bicarbonate (NaHCO₃) solution while monitoring pH.
-
Target: Adjust pH to 5.0 – 6.0 .
-
Warning: Do not exceed pH 7.0, as basic conditions can induce base-catalyzed hydrolysis or salt formation.
-
-
Agitate: Stir for 30 minutes at 0–5°C.
-
Filter: Filter the solid.
-
Wash: Wash the cake with 2 volumes of chilled deionized water to remove salts.
-
Dry: Vacuum dry at <40°C until moisture content is <0.5%.
Protocol B: Impurity Identification (HPLC Setup)
Use this to validate the presence of the Imide vs. Amide.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 210 nm (Nitrile and Carbonyl absorption).
-
Expected Elution Order:
-
Diacid (Most Polar)
-
Amide[1]
-
CMPA (Main Peak)
-
Imide (Least Polar, elutes after CMPA)
-
References
-
Cohen, M. A., & Sawhney, J. (2023). Hydrolysis of Nitriles to Amides and Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
- Pollak, P., et al. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for nitrile stability).
- U.S. Patent 6,551,804. (2003). Process for preparing 4-cyanopentanoic acid. (Demonstrates enzymatic routes to avoid acid hydrolysis issues).
-
PubChem Compound Summary. (2025). This compound.[2][3] National Center for Biotechnology Information. Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Cyano-4-methylpentanoic Acid
Executive Summary
4-Cyano-4-methylpentanoic acid (CAS: 27579-05-1), often referred to as the "free acid" derivative of the azo-initiator ACVA, is a critical intermediate in the synthesis of functionalized polymers and drug delivery systems (e.g., RAFT agents).[1] Its purity is paramount, as residual azo-precursors can destabilize downstream formulations.[1]
This guide provides a definitive 1H NMR analysis protocol, contrasting the product’s spectral signature against its primary precursor (ACVA) and common impurities.[1] We establish a self-validating assignment logic to distinguish the target gem-dimethyl singlet from the downfield-shifted signals of unreacted initiators.[1]
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol minimizes solvent-solute interactions that can obscure the carboxylic acid proton.
Sample Preparation Workflow
-
Solvent Selection: DMSO-d6 is the superior choice over CDCl3.[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).[1]
Acquisition Parameters (High-Field)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (SNR) without saturation.[1] |
| Relaxation Delay (D1) | 10 seconds | Essential for qNMR .[1] The quaternary carbons adjacent to methyls have long T1 times; insufficient delay under-integrates the methyl singlet.[1] |
| Scans (NS) | 16 – 32 | Sufficient for >100:1 SNR on the methyl peak.[1] |
| Temperature | 298 K | Standardizes chemical shifts, minimizing exchange broadening.[1] |
Spectral Analysis: The "Fingerprint" Logic
The structure of this compound consists of a flexible ethylene backbone anchored by a carboxylic acid on one end and a gem-dimethyl nitrile group on the other.[1]
Structure: HOOC-CH₂-CH₂-C(CN)(CH₃)₂
Signal Assignment Table (DMSO-d6)
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| A | 12.10 | Broad Singlet | 1H | -COOH | Deshielded acidic proton; visible in DMSO, often invisible in CDCl3.[1] |
| B | 2.45 | Triplet (J=7.5 Hz) | 2H | -CH ₂-COOH | Alpha to carbonyl; typical deshielding range (2.3–2.6 ppm).[1] |
| C | 1.85 | Triplet (J=7.5 Hz) | 2H | -CH ₂-C(CN)- | Beta to carbonyl; shielded by distance but influenced by the nitrile quaternary carbon.[1] |
| D | 1.35 | Singlet | 6H | -C(CH ₃)₂-CN | Diagnostic Peak. Gem-dimethyls on a quaternary carbon alpha to a nitrile.[1] |
Note: The triplet splitting of signals B and C confirms the intact ethylene bridge (-CH2-CH2-).[1] A breakdown of this coupling pattern indicates ring closure (imide formation) or chain degradation.[1]
Visualization of Assignment Logic
Figure 1: Logical flow for assigning the 1H NMR signals based on electronic environments.
Comparative Analysis: Product vs. Alternatives
This section validates the product's identity against its most common precursor (ACVA) and evaluates solvent performance.[1]
Comparison 1: Purity vs. Precursor (ACVA)
The most critical quality attribute is the absence of the azo-initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA) .[1] Incomplete decomposition or purification leaves toxic azo residues.[1]
Differentiation Mechanism: The azo group (-N=N-) in ACVA exerts a strong deshielding effect (anisotropy and electronegativity) on the adjacent methyl groups compared to the saturated quaternary carbon in the target acid.[1]
| Feature | Target Product (Acid) | Precursor Impurity (ACVA) | Delta (Δ) |
| Methyl Shift | 1.35 ppm (Singlet) | 1.68 – 1.75 ppm (Singlet) | ~0.35 ppm |
| Backbone | A2B2 System (Triplets) | Complex Multiplets (AA'BB') | Distinct Pattern |
| Status | Pass | Fail |
Protocol for Purity:
-
Integrate the methyl singlet at 1.35 ppm (Set to 6H).
-
Check the 1.60–1.80 ppm region for small singlets.[1]
-
Calculation:
[1]
Comparison 2: Solvent Performance (DMSO vs. CDCl3)
| Performance Metric | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Impact on Analysis |
| COOH Visibility | Sharp, distinct (~12.1 ppm) | Broad, often invisible | DMSO allows direct quantification of acid content.[1] |
| Exchangeable Protons | Slow exchange (Visible) | Fast exchange (Broad) | CDCl3 may hide hydration state or impurities.[1] |
| Solubility | Excellent | Good | DMSO dissolves potential polar impurities (salts) better.[1] |
| Water Signal | 3.33 ppm (Distinct) | 1.56 ppm (Overlaps) | Water in CDCl3 overlaps with the critical methyl region (~1.3-1.6 ppm).[1] |
Analytical Workflow Diagram
The following workflow ensures a self-validating loop where the presence of the precursor triggers a specific purification step.
Figure 2: Decision tree for purity assessment based on methyl chemical shifts.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 27579-05-1.
-
Royal Society of Chemistry. Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid). (Detailed NMR data on ACVA precursor).
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515.[1] (Standard for solvent residual peaks).
-
National Institutes of Health (PubChem). this compound Compound Summary. [1]
Sources
A Comparative Guide to Purity Determination of 4-Cyano-4-methylpentanoic Acid: HPLC vs. Orthogonal Methods
Introduction: The Analytical Imperative for Novel Building Blocks
In the landscape of drug discovery and materials science, the purity of synthetic building blocks is a cornerstone of reliable and reproducible research. 4-Cyano-4-methylpentanoic acid, a molecule incorporating both a nitrile and a carboxylic acid moiety, represents a versatile intermediate. Its purity directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of a potential active pharmaceutical ingredient (API). Therefore, establishing a robust, accurate, and validated analytical method for its purity determination is not merely a quality control exercise; it is a fundamental necessity.
This guide provides an in-depth comparison of a meticulously developed High-Performance Liquid Chromatography (HPLC) method against two powerful orthogonal techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, present comparative experimental data, and offer expert recommendations to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
Part 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the predominant technique for purity analysis in the pharmaceutical industry, prized for its versatility, sensitivity, and resolving power. For a polar analyte like this compound, a reversed-phase approach is the logical starting point, being utilized in approximately 75% of all HPLC methods.
Method Development: A Logic-Driven Approach
The primary challenge in analyzing this molecule lies in its polarity, conferred by the carboxylic acid group. On a standard nonpolar stationary phase (like C18), the ionized carboxylate (—COO⁻) would have minimal retention, eluting at or near the solvent front. To achieve a reliable separation, we must control the analyte's ionization state.
Causality Behind Experimental Choices:
-
Stationary Phase Selection (C18): A C18 (octadecylsilane) column is the most popular and versatile reversed-phase packing, offering a high degree of hydrophobicity to retain nonpolar components of a sample.[1] While our analyte is polar, suppressing its ionization will allow for sufficient interaction and retention.
-
Mobile Phase pH Control: The pKa of a typical aliphatic carboxylic acid is around 4.8. By setting the mobile phase pH significantly lower than the pKa (e.g., pH 2.5-3.0), we ensure the carboxylic acid remains in its protonated, neutral form (—COOH).[2] This dramatically reduces its polarity, promoting retention on the C18 stationary phase. Phosphoric acid is an excellent choice for this purpose as it is non-volatile and buffers effectively in this pH range.[3][4]
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. The ratio of acetonitrile to the aqueous buffer is optimized to achieve an ideal retention time (typically between 3 to 10 minutes) and resolution from potential impurities.
-
UV Detection: this compound lacks a strong chromophore for high-wavelength UV detection. However, the carboxylic acid group exhibits absorbance at low UV wavelengths.[4][5] Detection at 210 nm provides the necessary sensitivity for quantifying the main component and its potential impurities.
Experimental Protocol: HPLC Method A
This protocol is a self-validating system designed for robustness and reproducibility.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (H₃PO₄, HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 80% A / 20% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a reference standard of this compound at the same concentration (1.0 mg/mL) in the same diluent.
-
-
Purity Calculation:
-
Purity is determined by area percent normalization.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Method Validation Framework (ICH Q2(R1))
Any analytical method intended for quality control must be validated to prove its suitability.[6] The validation would proceed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrating the method's performance.[7][8]
| Validation Parameter | Hypothetical Acceptance Criteria | Purpose |
| Specificity | Peak is pure (assessed by PDA) and well-resolved from impurities. | Ensures the signal measured is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. | Proves the detector response is proportional to analyte concentration. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte at three levels. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for 6 replicate injections. | Assesses method variability with the same operator and equipment. |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and analysts. | Assesses method variability under different laboratory conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be reliably quantified. |
| Robustness | RSD ≤ 2.0% with small variations in flow rate, pH, and temperature. | Demonstrates the method's reliability with minor procedural changes. |
Part 2: Orthogonal Methods for Comprehensive Purity Assessment
Relying on a single analytical method can be misleading, as co-eluting impurities may go undetected. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture of a sample's purity.
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC separates compounds based on their volatility and interaction with the stationary phase. Since this compound is a non-volatile carboxylic acid, derivatization is required to convert it into a more volatile ester.[9][10]
Rationale for GC as an Orthogonal Method:
-
Different Separation Principle: Separation is based on boiling point and polarity in the gas phase, a fundamentally different mechanism than liquid-phase partitioning in HPLC.
-
Detection of Different Impurities: GC can detect non-UV active, volatile impurities (e.g., residual solvents) that would be invisible to the HPLC-UV method.
-
Derivatization (Esterification):
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 1 mL of 3N HCl in Methanol.
-
Cap the vial and heat at 60 °C for 30 minutes to form the methyl ester derivative.
-
Cool, neutralize with a suitable base, and extract the ester into 1 mL of Hexane for injection.
-
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or similar nonpolar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.[11]
-
Injection: 1 µL, split ratio 50:1.
-
Alternative Method 2: Quantitative ¹H-NMR (qNMR)
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[14]
Rationale for qNMR as a Primary Method:
-
Absolute Quantification: Purity is determined against a certified, unrelated internal standard of known purity.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the main component and can help identify impurities.
-
Universality: Detects any proton-containing species, not just those with a UV chromophore or those that are volatile.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial using a microbalance.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone) into the same vial. The standard must have a simple spectrum with at least one peak that is well-resolved from all analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Acquisition Parameters:
-
Experiment: Standard ¹H experiment.
-
Relaxation Delay (d1): Set to a long delay (e.g., 30-60 seconds) to ensure all protons fully relax between scans. This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation:
-
Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.
-
The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity_std = Purity of the certified internal standard
-
-
Part 3: Objective Performance Comparison
The choice of analytical method depends heavily on the intended application, required accuracy, and available resources. The following table summarizes the performance of the three discussed methods based on typical validation data and inherent characteristics.
| Parameter | HPLC-UV (Method A) | GC-FID (Method B) | ¹H-qNMR (Method C) |
| Principle | Liquid-Solid Partitioning | Gas-Liquid Partitioning | Nuclear Magnetic Resonance |
| Specificity | High; potential for co-elution | High; orthogonal to HPLC | Very High; based on unique chemical shifts |
| Precision (Typical RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (Typical Recovery) | 98-102% | 97-103% (derivatization can add variance) | 99-101% (primary method) |
| LOQ | Low (ng range) | Low (pg-ng range) | Higher (µg-mg range) |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | Moderate (requires accurate weighing) |
| Sample Throughput | High | Moderate | Low |
| Key Advantage | Robust, routine, high-throughput | Detects volatile/non-UV active impurities | Absolute purity, no analyte standard needed |
| Key Disadvantage | May miss non-UV active impurities | Destructive, requires derivatization | Lower sensitivity, higher equipment cost |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and comparative logic for selecting an appropriate analytical method.
Caption: Analytical workflow for purity determination of this compound.
Caption: Logical comparison of analytical techniques for purity assessment.
Conclusion and Authoritative Recommendations
There is no single "best" method for all applications. The optimal choice is dictated by the analytical objective.
-
For Routine Quality Control and High-Throughput Screening: The developed Reversed-Phase HPLC method (Method A) is the undisputed choice. Its simplicity, speed, and robustness make it ideal for analyzing multiple batches efficiently and reliably.
-
For Orthogonal Verification and Impurity Profiling: Gas Chromatography (Method B) serves as an excellent complementary technique. It is particularly valuable during process development to screen for volatile impurities or residual solvents that the primary HPLC method might miss.
-
For Reference Standard Characterization and Absolute Purity Assignment: Quantitative NMR (Method C) is the gold standard. When a definitive, high-accuracy purity value is required for a new batch of material that will serve as a reference standard, qNMR is the most trustworthy and defensible method.[13][15]
As a Senior Application Scientist, my recommendation is to employ a phase-appropriate approach. Utilize the RP-HPLC method for all routine analyses. For the initial characterization of a new synthetic route or for qualifying a reference standard, a comprehensive analysis combining HPLC for general purity, GC for volatile impurities, and qNMR for an absolute purity value provides the highest degree of analytical confidence. This multi-faceted strategy ensures the integrity of your research and the quality of your developmental candidates.
References
- SIELC. (n.d.). Separation of Pentanoic acid, 4-methyl- on Newcrom R1 HPLC column.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Semantic Scholar. (n.d.). Analysis of Cyanoacetic Acid Content by HPLC.
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
-
datapdf.com. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Semantic Scholar. (2017). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- McMurry, J. (2003). Chapter 20: Carboxylic Acids and Nitriles. Based on McMurry, Organic Chemistry, 6th edition.
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-Cyano-4-methylpentanoic acid. PubChem. Retrieved from [Link]
-
LGC. (2017). Quantitative NMR: the future for purity measurements? [Video]. YouTube. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. Retrieved from [Link]
-
Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
Sources
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- 2. Polar Compounds | SIELC Technologies [sielc.com]
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- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. youtube.com [youtube.com]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. rssl.com [rssl.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. youtube.com [youtube.com]
Mass spectrometry fragmentation of 4-Cyano-4-methylpentanoic acid
Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-Cyano-4-methylpentanoic Acid Subtitle: A Technical Analysis of EI (GC-MS) vs. ESI (LC-MS/MS) Pathways for Impurity Profiling and Metabolite Identification
Executive Summary
This compound (CAS: 27579-05-1) is a critical intermediate in the synthesis of gabapentinoids (e.g., Pregabalin analogs).[1] Its structural uniqueness lies in the quaternary carbon at position 4 , which bears a gem-dimethyl group and a nitrile moiety.
This guide compares two primary analytical workflows: GC-MS (EI) of the TMS-derivative and LC-MS/MS (ESI-) of the native acid .[1]
-
Key Finding 1 (GC-MS): The quaternary C4 position blocks the classic McLafferty rearrangement , creating a distinct fragmentation signature dominated by
-cleavage and alkyl losses. -
Key Finding 2 (LC-MS): Negative mode ESI provides superior sensitivity with a clean [M-H]- parent ion (
140) that undergoes characteristic decarboxylation ( 96) upon collision-induced dissociation (CID).
Structural Analysis & Theoretical Basis
To interpret the mass spectra, we must first define the fragmentation logic dictated by the molecule's geometry.
-
Formula:
-
Structure:
-
Critical Structural Feature: The
-carbon (C4 relative to carbonyl) is quaternary. It lacks the hydrogen atom required for the 6-membered transition state of the McLafferty rearrangement.
Comparative Analysis: GC-MS vs. LC-MS
Method A: GC-MS (Electron Ionization)
-
Pre-treatment: Derivatization is mandatory due to the polar carboxylic acid.
-
Reagent: BSTFA + 1% TMCS (converts COOH
COOTMS). -
Derivatized MW: 213.31 g/mol (
).
Fragmentation Pathway (EI, 70 eV):
Unlike linear fatty acids, the molecular ion (
-
Blocked McLafferty: Absence of the characteristic M-74 peak (or M-44 in native) confirms the quaternary substitution.
-
-Cleavage (Quaternary Release): The bond between C3 and C4 is strained and prone to cleavage.
-
Fragment A: [(CH3)2-C-CN]+
68 (Low intensity due to CN destabilization). -
Fragment B: [TMSOOC-CH2-CH2]+
145.
-
-
Silicon-Specific Ions:
- 73: [Si(CH3)3]+ (Base peak in many TMS esters).
- 75: [HO=Si(CH3)2]+ (Rearrangement product).
Method B: LC-MS/MS (Electrospray Ionization)[1]
-
Mode: Negative Ion Mode (ESI-).
-
Rationale: The carboxylic acid proton is easily abstracted (
), yielding high ionization efficiency. -
Parent Ion: [M-H]- at
140.1.
Fragmentation Pathway (CID):
-
Decarboxylation (Primary): The most energetically favorable pathway is the loss of
(44 Da).-
Transition:
. -
Product: [(CH3)2-C(CN)-CH2]- (Stabilized carbanion).
-
-
Nitrile Cleavage (Secondary): High collision energy can force the loss of HCN (27 Da) from the decarboxylated fragment.
-
Transition:
.
-
Experimental Data Comparison
The following table summarizes the diagnostic ions for identification.
| Feature | GC-MS (TMS Derivative) | LC-MS/MS (ESI Negative) |
| Parent Ion | ||
| Base Peak | ||
| Diagnostic Fragment 1 | ||
| Diagnostic Fragment 2 | ||
| Specificity | High (Fingerprint pattern) | High (MRM Transition 140 |
| Sensitivity | Moderate (ng range) | High (pg range) |
Fragmentation Pathway Visualization
The following diagram illustrates the divergent fragmentation mechanisms, highlighting the "Quaternary Blockade" in EI mode.
Caption: Mechanistic divergence between EI (blocked rearrangement) and ESI (sequential neutral loss).
Experimental Protocols
Protocol A: GC-MS Derivatization & Analysis
-
Purpose: Volatilization for impurity profiling.
-
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure:
-
Dissolve 1 mg of sample in 500 µL anhydrous acetonitrile.
-
Add 50 µL BSTFA/TMCS.
-
Incubate at 60°C for 30 minutes (ensure complete capping of COOH).
-
Inject 1 µL (Split 1:10) onto a DB-5MS column.
-
-
Temperature Program: Hold 60°C (1 min)
Ramp 15°C/min to 280°C.
Protocol B: LC-MS/MS Method Development
-
Purpose: High-sensitivity quantitation in biological matrices.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH buffering).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters (Triple Quad):
-
Source: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 25 V (Optimize to prevent in-source decarboxylation).
-
MRM Transition: 140.1
96.0 (Collision Energy ~15-20 eV).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Aliphatic Nitriles and TMS Esters. NIST Standard Reference Data.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Holčapek, M., et al. (2010). "Fragmentation behavior of small polar molecules in ESI-MS." Journal of Mass Spectrometry.
-
PubChem. Compound Summary: this compound (CAS 27579-05-1).[1][7][8] National Library of Medicine.
Sources
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- 2. 27579-05-1|this compound|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Cyano-2-methylpentanoic acid | C7H11NO2 | CID 18941572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyano-4-methylpentanoic acid | C7H11NO2 | CID 255342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 27579-05-1 | this compound - AiFChem [aifchem.com]
- 8. Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB [foodb.ca]
A Senior Application Scientist's Guide to Distinguishing 4-Cyano-4-methylpentanoic Acid from 4,4'-Azobis(4-cyanovaleric acid)
For researchers, scientists, and drug development professionals, the precise identification of chemical reagents is paramount to experimental success and regulatory compliance. This guide provides an in-depth technical comparison of two structurally related but functionally distinct compounds: 4-Cyano-4-methylpentanoic acid and the well-known radical initiator, 4,4'-Azobis(4-cyanovaleric acid) (ACVA). Misidentification of these compounds could lead to catastrophic experimental failure, particularly given the thermal instability of ACVA. This guide will elucidate the key analytical techniques that allow for their unambiguous differentiation.
Introduction to the Compounds
This compound is a simple aliphatic carboxylic acid containing a nitrile group. Its chemical stability is characteristic of these functional groups.
4,4'-Azobis(4-cyanovaleric acid) (ACVA) , by contrast, is a symmetrical molecule containing a central azo group (-N=N-). This azo linkage is thermally labile and prone to decomposition, making ACVA a widely used free-radical initiator in polymerization reactions and other chemical processes.[1][2] This inherent instability is a critical differentiating feature.
Core Physicochemical Differences
A fundamental comparison of the physical and chemical properties of these two compounds reveals significant differences that can be exploited for their differentiation.
| Property | This compound | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | Reference(s) |
| Molecular Formula | C₇H₁₁NO₂ | C₁₂H₁₆N₄O₄ | [3] |
| Molecular Weight | 141.17 g/mol | 280.28 g/mol | [1][3] |
| Appearance | Solid (predicted) | White to off-white crystalline powder | [4] |
| Melting Point | Not readily available | 118-125 °C (with decomposition) | [5] |
| Solubility | Not readily available | Soluble in water, methanol, and ether | [4] |
| Key Structural Feature | Single aliphatic carboxylic acid with a nitrile | Central azo (-N=N-) linkage | [1] |
| Thermal Stability | Thermally stable | Decomposes upon heating (~70 °C) | [2] |
Visualizing the Molecular Structures
The structural differences are the root of the distinct chemical behaviors of these two compounds.
Caption: Molecular structures of this compound and ACVA.
Analytical Differentiation Workflow
A systematic approach utilizing a suite of analytical techniques is the most robust method for distinguishing between these two compounds.
Caption: Workflow for distinguishing the two compounds.
Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure and can readily differentiate between the two compounds based on chemical shifts and signal multiplicity.
Expected ¹H NMR Spectra:
-
This compound (Predicted): Due to the lack of symmetry, all proton environments are expected to be unique. This would result in a more complex spectrum with distinct signals for the methyl group, the two methylene groups, and the carboxylic acid proton.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): The molecule's symmetry will simplify the spectrum. The two methyl groups will be equivalent, as will the two pairs of methylene groups. This results in fewer signals than would be expected for a non-symmetrical structure of its size.[5][6]
Expected ¹³C NMR Spectra:
-
This compound (Predicted): Seven distinct signals are predicted, corresponding to the seven unique carbon atoms in the molecule.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): Due to symmetry, only six signals are expected. The two methyl carbons, the two nitrile carbons, the two quaternary carbons, the two alpha-methylene carbons, the two beta-methylene carbons, and the two carboxyl carbons will each produce a single signal.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
This compound (Predicted): The spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a sharp C≡N stretch from the nitrile group (around 2250 cm⁻¹), and a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): While it will also show the characteristic carboxylic acid and nitrile peaks, the presence of the azo group may introduce subtle shifts and potentially a weak N=N stretch in the 1600-1400 cm⁻¹ region, although this can be difficult to observe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
This compound (Predicted): The molecular ion peak (M+) would be observed at m/z 141. Fragmentation would likely involve the loss of the carboxylic acid group and other aliphatic fragments.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): The molecular ion peak will be at m/z 280. A key fragmentation pathway for azo compounds is the loss of a stable nitrogen molecule (N₂), which would result in a significant fragment at m/z 252. Further fragmentation of the resulting radical would also be observed.[6]
Thermal Analysis (TGA/DSC)
Given ACVA's use as a thermal initiator, its behavior upon heating is a definitive distinguishing feature.
-
This compound: This compound is expected to be thermally stable, showing a simple melting and boiling profile without significant decomposition at lower temperatures.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA): Thermogravimetric analysis (TGA) would show a significant mass loss corresponding to the release of nitrogen gas upon decomposition. Differential Scanning Calorimetry (DSC) would reveal a sharp exothermic peak corresponding to this decomposition, which occurs at a relatively low temperature (around 70-125°C).[2]
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for ACVA) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard 400 or 500 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and multiplicities. Count the number of signals in the ¹³C NMR spectrum to assess molecular symmetry.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for O-H, C=O, and C≡N functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern, looking for characteristic losses such as N₂ for ACVA.
Protocol 4: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (2-5 mg) into a TGA or DSC pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the TGA curve for mass loss and the DSC curve for exothermic or endothermic events.
Conclusion
The differentiation of this compound and 4,4'-Azobis(4-cyanovaleric acid) is straightforward with the application of standard analytical techniques. The most definitive methods are mass spectrometry, which will show a significant difference in molecular weight and a characteristic loss of N₂ for ACVA, and thermal analysis, which will highlight the thermal instability of ACVA. NMR spectroscopy provides confirmatory structural information, with the symmetry of ACVA leading to a simpler spectrum than that predicted for this compound. By following the workflow and protocols outlined in this guide, researchers can confidently and accurately identify these compounds, ensuring the integrity and success of their scientific endeavors.
References
-
4-Cyano-4-methylbutanoic acid | C6H9NO2 | CID 9898827. (n.d.). PubChem. Retrieved from [Link]
-
V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA. (n.d.). Wako Pure Chemical Corporation. Retrieved from [Link]
-
¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1 H-NMR spectra of 4,4 0 -azobis(4-cyanovalerianic acid) (top), the... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 4,4'-Azobis(4-cyanovaleric Acid) | 2638-94-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Comparison: Cyano- vs. Ester-Functionalized R-Groups in RAFT Polymerization
Executive Summary: The Kinetic vs. Stability Trade-off
In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the R-group is frequently selected solely based on the monomer class (MAMs vs. LAMs). However, for high-precision applications—such as bioconjugation or long-term storage of pre-cursors—the chemical nature of the R-group (Cyano-functionalized vs. Ester-functionalized) introduces a critical trade-off between re-initiation kinetics and hydrolytic stability .
-
Cyano-based R-groups (e.g., 2-cyano-2-propyl) are the "kinetic gold standard" for methacrylates and styrenics due to optimal radical stabilization and rapid re-initiation (
). However, they suffer from susceptibility to hydrolysis (converting nitriles to amides), which degrades control over time. -
Ester-based R-groups (e.g., isobutyrates, propionates) offer superior hydrolytic stability and versatile post-polymerization modification options but requires precise structural matching to ensure the radical is not too stable for acrylates or too unstable for methacrylates.
Mechanistic Deep Dive: The R-Group's Dual Role
To understand the divergence in performance, we must look beyond the general RAFT mechanism and focus on the Pre-Equilibrium and Re-Initiation steps.
The R-Group Criteria
-
Fragmentation (
) : The R-group must be a better homolytic leaving group than the propagating polymer chain ( ). -
Re-initiation (
) : The expelled radical must react with a monomer unit ( ) faster than the propagation rate ( ) to prevent retardation.
Electronic Effects: Cyano vs. Ester[1]
-
Cyano-Stabilization (The Mesomeric Effect) : The cyano group (-CN) provides strong resonance stabilization to the radical center (especially in tertiary positions like cyanoisopropyl). This lowers the bond dissociation energy (BDE) of the C-S bond, facilitating rapid fragmentation. Crucially, the radical remains electrophilic enough to attack the electron-rich double bonds of methacrylates efficiently.
-
Ester-Stabilization : Ester groups (-COOR) also stabilize radicals via delocalization but typically to a lesser extent than cyano groups. This makes secondary ester radicals (like methyl propionate) less stable and more reactive, which is advantageous for acrylates but potentially risky for methacrylates (where a more stable radical is needed to drive fragmentation).
Visualization: The Critical R-Group Pathway
The following diagram highlights the specific steps where the R-group structure dictates the reaction outcome.
Caption: The RAFT cycle emphasizing the fragmentation and re-initiation steps. If R• is too stable (slow re-initiation), the cycle halts (retardation). If R• is too unstable (slow fragmentation), the RAFT agent acts as an inhibitor.
Comparative Performance Analysis
A. Monomer Compatibility (MAMs vs. LAMs)
| Feature | Cyano-Based (e.g., Cyanoisopropyl) | Ester-Based (e.g., Isobutyrate/Propionate) |
| Primary Target | Methacrylates (MMA), Styrene | Acrylates, Acrylamides |
| Radical Type | Tertiary (High Stability) | Secondary or Tertiary |
| Re-initiation | Very Fast for MAMs ( | Moderate; excellent for Acrylates |
| Risk Factor | Retardation in Acrylates : The radical is too stable and may re-initiate slowly compared to the rapid acrylate propagation. | Poor Control in Methacrylates : Secondary esters may not fragment fast enough against a tertiary methacrylate chain end. |
B. Hydrolytic Stability & Shelf-Life
This is the most overlooked factor in industrial scale-up.
-
Cyano Vulnerability : Research confirms that cyano-functionalized RAFT agents (especially those with solubilizing acid groups like 4-cyano-4-pentanoic acid dithiobenzoate) are prone to hydrolysis. The nitrile group (-CN) can hydrolyze to an amide (-CONH2) even during storage or in aqueous polymerization.
-
Consequence: The generated amide R-group has different electronic properties, leading to "doping" of the polymerization with a second, less efficient RAFT agent. This broadens the Dispersity (Đ).
-
-
Ester Resilience : While esters can hydrolyze at high pH, they are generally stable under standard polymerization conditions (neutral/mildly acidic). They maintain purity longer in solution.
C. End-Group Fidelity for Post-Modification
-
Cyano : Leaves a nitrile group at the
-terminus. Useful for reduction to amines, but often inert. -
Ester : Leaves an ester/carboxylate at the
-terminus. Highly versatile for transesterification or hydrolysis to activate coupling groups (e.g., NHS-esters).
Decision Framework: Selecting the Right R-Group
Use this logic flow to determine the optimal R-group for your specific formulation.
Caption: Decision tree for R-group selection. Note that for MAMs, the kinetic advantage of Cyano groups often outweighs stability concerns unless aqueous conditions are strictly required.
Experimental Protocol: Validation of R-Group Efficiency
Objective : Compare the re-initiation efficiency of a Cyano-based agent (CPDB) vs. an Ester-based agent (EMP-Dithiobenzoate) in the polymerization of Methyl Methacrylate (MMA).
Hypothesis : The Cyano-based agent will yield a lower Dispersity (Đ < 1.1) at low conversion due to faster re-initiation compared to the Ester-based agent.
Materials
-
Monomer : Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.
-
Solvent : Anisole (Internal Standard for NMR).
-
Initiator : AIBN (Recrystallized).
-
RAFT Agent A (Cyano) : 2-Cyano-2-propyl dithiobenzoate (CPDB).
-
RAFT Agent B (Ester) : Ethyl 2-(ethoxycarbonothioylthio)-2-methylpropionate (Ester analog).
Protocol Steps
-
Stoichiometry : Target DP = 200. Ratio [M]:[RAFT]:[I] = 200:1:0.2.
-
Preparation :
-
Prepare two Schlenk tubes.
-
Tube A : Add MMA (2.0 g), CPDB (22 mg), AIBN (3.2 mg), Anisole (2 mL).
-
Tube B : Add MMA (2.0 g), Ester-RAFT (24 mg), AIBN (3.2 mg), Anisole (2 mL).
-
-
Degassing : Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Polymerization : Immerse both tubes in an oil bath at 70°C.
-
Sampling : Withdraw aliquots at t = 30, 60, 120, and 240 minutes via an airtight syringe under
. -
Analysis :
-
NMR : Determine conversion by comparing vinyl protons of MMA (5.5, 6.1 ppm) to Anisole protons (6.8-7.3 ppm).
-
GPC (THF) : Measure
and Đ.
-
Expected Results (Data Interpretation)
| Metric | Tube A (Cyano R-Group) | Tube B (Ester R-Group) | Interpretation |
| Induction Period | < 10 mins | 20-40 mins | Ester R-group fragments slower, causing initial retardation. |
| Dispersity (Đ) | 1.05 - 1.10 | 1.15 - 1.25 | Slower re-initiation in Tube B broadens the MW distribution. |
| Linear (Ideal) | Linear (after induction) | Both systems are "living", but A is kinetically superior for MMA. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
-
Chong, Y. K., et al. (2003). Thermodynamics and Kinetics of the RAFT Process: Pulsed Laser Polymerization Measurements. Macromolecules, 36(7), 2256–2272. Link
-
Mayadunne, R. T., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT): Using Dithiobenzoates as Chain Transfer Agents.[1][2] Macromolecules, 32(21), 6977-6980. Link
-
Xu, J., et al. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Macromolecules. (Note: This refers to the degradation of cyano groups to amides).[3] Link
Sources
Technical Comparison: Structural Elucidation of Cyano-Methylpentanoic Acid Regioisomers via NMR
Executive Summary
In the development of gabapentinoid drugs and advanced polymer initiators, distinguishing between regioisomers of cyano-functionalized acids is a critical quality control step. This guide compares 4-Cyano-4-methylpentanoic acid (Isomer A) and 2-Cyano-4-methylpentanoic acid (Isomer B).
While these molecules share the same molecular formula (
-
Isomer A (4-CN): Shows a singlet (gem-dimethyl) due to the quaternary C4 position.
-
Isomer B (2-CN): Shows a doublet (isopropyl) due to the methine coupling at C4.
Structural Analysis & Causality[1]
To interpret the NMR data correctly, we must first understand the synthesis origin and electronic environment of each isomer.
Isomer A: this compound
-
Origin: Typically derived from the decomposition of the radical initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or via radical functionalization of levulinic acid derivatives.
-
Structural Feature: The C4 carbon is quaternary , bonded to a methyl group, a cyano group, and the ethylene backbone.
-
Electronic Effect: The methyl groups are chemically equivalent (or diastereotopic if chiral centers exist elsewhere, but typically equivalent in the free acid) and isolated from vicinal protons, resulting in a singlet.
Isomer B: 2-Cyano-4-methylpentanoic acid[1][2]
-
Origin: Synthesized via classical alkylation of ethyl cyanoacetate with isobutyl bromide, followed by hydrolysis. This is a common scaffold in the synthesis of
-amino acids (e.g., Pregabalin analogs). -
Structural Feature: The cyano group is at the C2 (
) position. The tail is an isobutyl group. -
Electronic Effect: The terminal methyls are part of an isopropyl group, splitting into a doublet. The
-proton (H2) is highly deshielded by both the nitrile and carboxylic acid.
Comparative NMR Data
The following data represents characteristic shifts in
Table 1: H NMR Chemical Shift Comparison
| Feature | This compound (Isomer A) | 2-Cyano-4-methylpentanoic acid (Isomer B)[1] |
| Methyl Group ( | 1.60 - 1.70 ppm (Singlet, 6H) (Diagnostic) | 0.90 - 0.95 ppm (Doublet, 6H) (Diagnostic) |
| 2.40 - 2.60 ppm (Triplet/Multiplet, 2H)Methylene adjacent to COOH | 3.50 - 3.70 ppm (dd or t, 1H) Methine adjacent to CN & COOH | |
| 2.00 - 2.20 ppm (Multiplet, 2H) | 1.70 - 1.90 ppm (Multiplet, 2H) | |
| N/A (Quaternary Carbon) | 1.60 - 1.80 ppm (Multiplet, 1H)Methine of isopropyl group | |
| Carboxylic Acid (OH) | 10.0 - 12.0 ppm (Broad Singlet) | 10.0 - 12.0 ppm (Broad Singlet) |
Table 2: C NMR Chemical Shift Comparison
| Carbon Position | Isomer A (4-CN) | Isomer B (2-CN) |
| Nitrile (-CN) | ~124 ppm | ~117 ppm |
| Carbonyl (-COOH) | ~175 ppm | ~170-172 ppm |
| C4 (Substituted) | ~35 ppm (Quaternary) | ~26 ppm (Methine) |
| Methyl Carbons | ~26 ppm (Gem-dimethyl) | ~21-23 ppm (Isopropyl) |
Visualizing the Identification Logic
The following diagram illustrates the decision tree for identifying these isomers based on spectral features and their synthetic origins.
Caption: Decision tree for differentiating cyano-methylpentanoic acid regioisomers based on
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure reproducibility and minimize solvent effects on the acidic proton:
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for the sharpest resolution of the carboxylic acid proton. Use CDCl3 (Chloroform-d) if the sample is strictly non-polar or for direct comparison with literature values of esters.
-
Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the residual solvent peak (CDCl3: 7.26 ppm; DMSO: 2.50 ppm).
Synthesis Validation (Self-Check)
If you synthesized Isomer B via alkylation:
-
Check: Look for the disappearance of the singlet at ~3.5 ppm corresponding to the starting material (Ethyl cyanoacetate methylene) and the appearance of the doublet methyls.
-
Impurity Alert: If you see a singlet at 1.6 ppm, you may have formed a radical byproduct or used the wrong alkyl halide (tert-butyl bromide, though unlikely to react via SN2).
References
-
BenchChem. "4,4'-Azobis(4-cyanovaleric acid) Decomposition Pathways." BenchChem Database. Accessed October 2023. Link
-
Royal Society of Chemistry (RSC). "Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid)." RSC Advances. Link
-
Google Patents. "Synthesis of 2-cyano-4-methyl-pentanoic acid ethyl ester (Pregabalin Intermediate)." Patent WO2011141923A2. Link
-
Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." Technical Library. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyano-4-methylpentanoic Acid
Hazard Assessment: A Composite Profile
Understanding the potential risks is the critical first step in establishing a safe handling protocol. Based on data from similar chemical structures, 4-Cyano-4-methylpentanoic acid should be handled as a substance with multiple potential hazards. The presence of both a carboxylic acid and a nitrile functional group necessitates a comprehensive approach to protection.
The primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Carboxylic acids are known to be corrosive or irritating to the skin.[1]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe damage.[2][3]
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.
| Hazard Classification | Anticipated Severity | Rationale based on Analogous Compounds | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Pentanoic acid derivatives can be harmful if ingested.[4] | [4] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Similar pentanoic acid compounds are classified as causing severe skin burns and damage.[1] | [1] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Direct contact with related compounds can cause irreversible eye damage.[2][3] | [2][3] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | The cyano functional group presents a risk of toxicity upon inhalation. | |
| Target Organ Toxicity | Single Exposure (May cause respiratory irritation) | Vapors or dusts can irritate the respiratory system.[3] | [3] |
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not merely a checklist; it is a dynamic process tailored to the specific procedure being performed. The following recommendations establish a baseline for handling this compound in any form.
Eye and Face Protection
Given the high risk of severe eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation (e.g., heating, vortexing, sonicating), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This combination provides a multi-layered defense against direct splashes and peripheral exposure.
Hand Protection
The potential for skin corrosion and dermal absorption makes glove selection a critical control point.
-
Material: Nitrile gloves are the preferred choice due to their broad resistance to a variety of chemicals, including acids and organic compounds.[7] They offer a superior barrier compared to latex or vinyl.[8]
-
Specifications: Select gloves that are certified against chemical permeation (e.g., EN ISO 374-1:2016).[9] For handling the pure compound or concentrated solutions, consider using a double-gloving technique. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Procedure: Always inspect gloves for any signs of degradation or puncture before use.[8] Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Body Protection
To protect against accidental spills and contamination, appropriate body covering is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger quantities (>100 mL) or performing tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[6]
-
Full Body Suit: For large-scale operations or in the event of a major spill, a disposable chemical-resistant suit (e.g., Tyvek) may be necessary.[5]
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
-
Primary Control: All handling of solid this compound and its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation of dusts or vapors.[10]
-
Secondary Control: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[10]
Operational and Disposal Plans
A structured workflow for using and disposing of PPE is crucial for preventing cross-contamination and ensuring the safety of all laboratory personnel.
Experimental Workflow: PPE Selection Logic
The level of PPE should correspond to the risk associated with the specific laboratory task. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE selection workflow based on experimental task.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don a chemical apron.
-
Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If required, add a face shield.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to minimize contamination.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Apron: Unfasten the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, including nitrile gloves, aprons, and suits, must be disposed of as hazardous chemical waste.[11] Place them in a designated, sealed waste container within the laboratory.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[2][4] Disposal must adhere to local, state, and federal regulations.[11]
By adhering to these rigorous PPE protocols, researchers can confidently and safely work with this compound, ensuring personal safety and maintaining the integrity of their research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
- Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - nitrylex® black.
-
MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. gpisupply.com [gpisupply.com]
- 9. gimaitaly.com [gimaitaly.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
